4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde
Description
Structure
2D Structure
Properties
IUPAC Name |
4-(3-methylbut-2-enoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAMZJYDORGUOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448389 | |
| Record name | 4-[(3-Methylbut-2-en-1-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28090-12-2 | |
| Record name | 4-[(3-Methylbut-2-en-1-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde, also known as 4-prenyloxybenzaldehyde, is an aromatic aldehyde derivative. It is characterized by a benzaldehyde core with a prenyloxy (3-methylbut-2-en-1-yl ether) substituent at the para-position.[1] This compound is of interest to researchers in medicinal chemistry and natural product synthesis due to its presence in various natural sources and its potential biological activities.[2] This document provides an in-depth overview of its physicochemical properties, synthesis, and analytical characterization, intended for a scientific audience.
Chemical Identity and Properties
The fundamental identifiers and computed physicochemical properties of this compound are summarized below.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 28090-12-2 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₄O₂ | [3][5] |
| Molecular Weight | 190.24 g/mol | [1][3] |
| IUPAC Name | This compound | |
| Synonyms | 4-Prenyloxybenzaldehyde, 4-(3-methylbut-2-enoxy)benzaldehyde | [2][3][6] |
| InChI Key | ZCAMZJYDORGUOV-UHFFFAOYSA-N | [1][2] |
| Water Solubility | 41.57 mg/L at 25 °C (estimated) | [3] |
| Appearance | Not specified; likely a colorless to pale yellow liquid or solid | |
| Boiling Point | Data not available | [3] |
| Melting Point | Data not available | [3] |
Synthesis Protocol
The primary synthetic route to this compound is the Williamson ether synthesis.[1] This method involves the alkylation of a phenoxide with an alkyl halide.
Experimental Protocol: Williamson Ether Synthesis
This protocol describes the synthesis from 4-hydroxybenzaldehyde and prenyl bromide, which has been reported to achieve a yield of 83%.[1]
Materials:
-
4-hydroxybenzaldehyde
-
3,3-Dimethylallyl bromide (Prenyl bromide)
-
A suitable base (e.g., Potassium carbonate, Sodium hydride)
-
A suitable solvent (e.g., Acetone, Dimethylformamide - DMF)
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate, Diethyl ether)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Deprotonation: Dissolve 4-hydroxybenzaldehyde (1.0 eq) and the base (e.g., K₂CO₃, 1.5 eq) in the chosen solvent (e.g., acetone) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Alkylation: Add 3,3-dimethylallyl bromide (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure.
-
Extraction: Redissolve the crude residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain pure this compound.
Analytical Characterization
The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques.
Table 2: Spectroscopic Data
| Technique | Description |
| ¹H NMR | The structure is confirmed by proton NMR. Key characteristic signals include the aldehydic proton at δ 9.88 (singlet), aromatic protons around δ 7.83 (doublet), and a vinylic proton of the prenyl group at δ 5.45 (triplet).[1] |
| ¹³C NMR | Carbon NMR is used to confirm the carbon framework of the molecule.[1] |
| IR Spectroscopy | Infrared spectroscopy is used to identify functional groups. A vapor-phase IR spectrum is available for this compound.[2] |
| Mass Spectrometry | GC-MS data confirms the molecular weight and fragmentation pattern of the compound.[2] |
General Experimental Workflow for Characterization
The following diagram outlines the logical flow for the structural elucidation and purity assessment of the synthesized product.
Biological Activity and Signaling Pathways
Preliminary research indicates that this compound possesses potential therapeutic properties, including anti-inflammatory and pro-apoptotic effects.
-
Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cells, a mechanism linked to the inhibition of phorbol ester-induced protein kinase C (PKC) activity.[1]
-
Anti-inflammatory Effects: It exhibits anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as inducible nitric oxide synthase (iNOS), cyclooxygenase (COX), and lipoxygenase (LOX).[1]
The diagram below illustrates these proposed mechanisms of action.
Conclusion
This compound is a synthetically accessible compound with well-defined spectroscopic characteristics. Its potential biological activities make it a molecule of interest for further investigation in drug discovery and development. This guide provides the core physicochemical data and standardized protocols necessary for researchers to synthesize, characterize, and further explore the properties of this compound.
References
- 1. This compound | 28090-12-2 | Benchchem [benchchem.com]
- 2. 4-[(3-Methylbut-2-en-1-yl)oxy]benzaldehyde | C12H14O2 | CID 10921323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(3-methyl-2-butenyl) oxybenzaldehyde [flavscents.com]
- 4. This compound - SP Chemicals [sp-chemicals.com]
- 5. 4-(3-Methylbut-2-enoxy)benzaldehyde | LGC Standards [lgcstandards.com]
- 6. 4-(3-Methylbut-2-enoxy)benzaldehyde | LGC Standards [lgcstandards.com]
Spectroscopic Profile of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde, also known as 4-prenyloxybenzaldehyde. The information presented herein is essential for the verification of the synthesis and for the quality control of this compound in research and development settings. This document includes tabulated summaries of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for obtaining these spectra, and a workflow diagram for the spectroscopic analysis of the synthesized compound.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound. This data is compiled from spectral databases and analysis of structurally similar compounds.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.88 | s | 1H | Ar-CH O |
| 7.83 | d, J = 8.8 Hz | 2H | Ar-H (ortho to CHO) |
| 7.01 | d, J = 8.8 Hz | 2H | Ar-H (ortho to OCH₂) |
| 5.49 | t, J = 6.6 Hz | 1H | =CH |
| 4.60 | d, J = 6.6 Hz | 2H | O-CH ₂ |
| 1.81 | s | 3H | =C(CH₃)₂ |
| 1.76 | s | 3H | =C(CH₃)₂ |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 190.8 | C HO |
| 163.8 | Ar-C -O |
| 138.5 | =C (CH₃)₂ |
| 132.0 | Ar-C H (ortho to CHO) |
| 130.2 | Ar-C (ipso to CHO) |
| 119.5 | =C H |
| 114.9 | Ar-C H (ortho to OCH₂) |
| 65.2 | O-C H₂ |
| 25.9 | =C(C H₃)₂ |
| 18.3 | =C(C H₃)₂ |
Table 3: IR Spectroscopy Data (Vapor Phase)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970-2910 | Medium | C-H stretch (alkane) |
| 2870, 2770 | Medium | C-H stretch (aldehyde) |
| 1700 | Strong | C=O stretch (aldehyde) |
| 1600, 1580 | Strong | C=C stretch (aromatic) |
| 1250 | Strong | C-O stretch (aryl ether) |
| 1160 | Strong | C-O stretch (alkyl ether) |
| 830 | Strong | C-H bend (para-substituted aromatic) |
Table 4: Mass Spectrometry Data (GC-MS)
| m/z | Relative Intensity (%) | Assignment |
| 190 | 40 | [M]⁺ (Molecular Ion) |
| 121 | 100 | [M - C₅H₉]⁺ |
| 69 | 80 | [C₅H₉]⁺ |
Experimental Protocols
The following are general experimental methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The sample is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a vapor phase spectrum, a small amount of the sample is injected into a heated gas cell. The spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, for a solid or liquid sample, a thin film can be prepared on a salt plate (e.g., NaCl or KBr), or the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry (MS)
Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The GC is equipped with a capillary column (e.g., DB-5 or equivalent). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments is recorded.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
An In-depth Technical Guide to 4-(3-methyl-2-butenyloxy)benzaldehyde (CAS: 28090-12-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical information, safety data, and potential biological significance of 4-(3-methyl-2-butenyloxy)benzaldehyde (CAS number 28090-12-2). Also known as 4-prenyloxybenzaldehyde, this compound is an aromatic aldehyde that holds interest for its structural similarity to naturally occurring bioactive molecules. This document consolidates available quantitative data, outlines a general synthetic approach, and explores potential biological activities, drawing parallels with structurally related compounds. Particular attention is given to its potential involvement in anti-inflammatory pathways, supported by data on analogous compounds.
Chemical Information and Physical Properties
4-(3-methyl-2-butenyloxy)benzaldehyde is an organic compound characterized by a benzaldehyde core substituted with a prenyl ether group at the para position.[1] This structural feature imparts a combination of aromatic and aliphatic characteristics, influencing its physical and chemical properties.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 28090-12-2[2] |
| IUPAC Name | 4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde |
| Synonyms | 4-Prenyloxybenzaldehyde, p-(3-Methyl-2-butenyloxy)benzaldehyde[3] |
| Molecular Formula | C₁₂H₁₄O₂[1] |
| Molecular Weight | 190.24 g/mol [4] |
| InChI Key | ZCAMZJYDORGUOV-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical State | Colorless to pale yellow oil/liquid | [5][6] |
| Boiling Point | 313 °C | [6][7][8] |
| Density | 1.030 g/cm³ | [6][8] |
| Flash Point | 137 °C | [6][7][8] |
| Refractive Index | 1.542 | [1][7] |
| Solubility | Slightly soluble in chloroform and methanol.[6][8] Generally soluble in organic solvents. | [9] |
Synthesis
The primary synthetic route to 4-(3-methyl-2-butenyloxy)benzaldehyde is the Williamson ether synthesis. This well-established method involves the reaction of a phenoxide with an alkyl halide. In this specific case, 4-hydroxybenzaldehyde is reacted with prenyl bromide (1-bromo-3-methyl-2-butene) in the presence of a base.
General Experimental Protocol: Williamson Ether Synthesis
The following protocol is a generalized procedure based on the synthesis of similar benzaldehyde ethers and should be optimized for specific laboratory conditions.
Materials:
-
4-Hydroxybenzaldehyde
-
Prenyl bromide
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetone or Dimethylformamide (DMF) as solvent
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and the chosen solvent (e.g., acetone or DMF).
-
Base Addition: Add potassium carbonate (1.5 - 2.0 eq) to the mixture.
-
Alkylation: While stirring, add prenyl bromide (1.1 - 1.5 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 4-(3-methyl-2-butenyloxy)benzaldehyde.
Diagram 1: Synthetic Workflow
Caption: General workflow for the synthesis of 4-(3-methyl-2-butenyloxy)benzaldehyde.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aldehyde proton (singlet, ~9.8-10.0 ppm), aromatic protons on the disubstituted benzene ring (two doublets, in the range of 6.9-7.9 ppm), a vinyl proton from the prenyl group (triplet, ~5.4-5.6 ppm), a methylene group adjacent to the ether oxygen (doublet, ~4.5-4.7 ppm), and two methyl groups of the prenyl moiety (singlets, ~1.7-1.8 ppm).
-
¹³C NMR: The carbon NMR spectrum should exhibit a characteristic signal for the aldehyde carbonyl carbon (~191 ppm). Other expected signals include those for the aromatic carbons (in the region of 115-165 ppm), the carbons of the prenyl group including the vinyl carbons (~120 and ~140 ppm), the methylene carbon (~65 ppm), and the two methyl carbons (~18 and ~26 ppm).
-
FT-IR: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching vibration of the aldehyde group around 1680-1700 cm⁻¹. Other significant absorptions would include C-H stretching of the aldehyde proton (two weak bands around 2720 and 2820 cm⁻¹), C=C stretching of the aromatic ring and the prenyl group (around 1600 cm⁻¹ and 1670 cm⁻¹ respectively), and C-O stretching of the ether linkage (around 1250 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 190. Fragmentation patterns would likely involve the loss of the prenyl group or cleavage of the ether bond.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 4-(3-methyl-2-butenyloxy)benzaldehyde. The following information is based on data for benzaldehyde and its derivatives.
Table 3: Hazard Information
| Hazard | Description |
| GHS Pictograms | |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Biological Activity and Signaling Pathways
Direct experimental data on the biological activity of 4-(3-methyl-2-butenyloxy)benzaldehyde is limited. However, its structural similarity to other naturally occurring and synthetic benzaldehyde derivatives provides a basis for predicting its potential bioactivity.
Anti-Inflammatory Potential and the MAPK Signaling Pathway
A study on the structurally related compound, 4-hydroxy-3-(3-methylbut-2-en-1-yl)-benzaldehyde, isolated from the coral-derived fungus Aspergillus terreus, demonstrated significant anti-inflammatory effects.[10][11] This compound was shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[10]
The anti-inflammatory mechanism of this related compound was elucidated to involve the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it was observed to decrease the phosphorylation of key MAPK proteins: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[10][11] The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis.
Given the structural similarity, it is plausible that 4-(3-methyl-2-butenyloxy)benzaldehyde may also exhibit anti-inflammatory properties through a similar mechanism of action involving the MAPK pathway.
Diagram 2: Hypothesized Anti-Inflammatory Signaling Pathway
Caption: Hypothesized inhibition of the MAPK signaling pathway by 4-(3-methyl-2-butenyloxy)benzaldehyde.
Experimental Protocols for Investigating Anti-Inflammatory Activity
To validate the potential anti-inflammatory effects of 4-(3-methyl-2-butenyloxy)benzaldehyde, a series of in vitro experiments can be conducted.
5.2.1. Cell Culture and Treatment:
-
Cell Line: RAW264.7 murine macrophage cell line is a standard model for studying inflammation.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Pre-treat cells with various concentrations of 4-(3-methyl-2-butenyloxy)benzaldehyde for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
5.2.2. Cytotoxicity Assay (MTT Assay):
-
Principle: To determine the non-toxic concentration range of the compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of mitochondria.
-
Protocol:
-
Seed RAW264.7 cells in a 96-well plate.
-
After 24 hours, treat the cells with a range of concentrations of 4-(3-methyl-2-butenyloxy)benzaldehyde for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
5.2.3. Nitric Oxide (NO) Production Assay (Griess Assay):
-
Principle: To quantify the production of NO, a key inflammatory mediator. The Griess reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Mix the supernatant with an equal volume of Griess reagent.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
5.2.4. Western Blot Analysis for MAPK Pathway Proteins:
-
Principle: To investigate the effect of the compound on the phosphorylation of MAPK proteins (p-ERK, p-JNK, p-p38).
-
Protocol:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Diagram 3: Experimental Workflow for Anti-Inflammatory Assays
Caption: Workflow for evaluating the anti-inflammatory activity of the target compound.
Conclusion
4-(3-methyl-2-butenyloxy)benzaldehyde is a compound with well-defined chemical and physical properties. While direct biological data is scarce, its structural relationship to known anti-inflammatory benzaldehydes suggests a promising area for future research. The hypothesized mechanism of action through the MAPK signaling pathway, based on analogous compounds, provides a clear and testable framework for investigation. The experimental protocols outlined in this guide offer a starting point for researchers to explore the potential therapeutic applications of this compound, particularly in the context of inflammatory diseases. Further studies are warranted to fully elucidate its biological activity, mechanism of action, and safety profile.
References
- 1. guidechem.com [guidechem.com]
- 2. 4-[(3-Methylbut-2-en-1-yl)oxy]benzaldehyde | C12H14O2 | CID 10921323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 4-(3-Methylbut-2-enoxy)benzaldehyde | LGC Standards [lgcstandards.com]
- 5. Methods for analyzing MAPK cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 28090-12-2 CAS MSDS (4'-(3-Methyl-2-butyenyloxy)benzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. guidechem.com [guidechem.com]
- 8. 4'-(3-Methyl-2-butyenyloxy)benzaldehyde | 28090-12-2 [chemicalbook.com]
- 9. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 11. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Potential Pharmacological Applications of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde, a member of the prenyloxybenzaldehyde class of organic compounds, has garnered scientific interest due to its potential therapeutic applications. This technical guide provides a comprehensive overview of its known and extrapolated pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. While specific quantitative data and detailed mechanistic studies on this particular molecule are limited in publicly accessible literature, this document synthesizes the available information on closely related analogues to provide a framework for future research and development. This guide includes summaries of quantitative data for related compounds, representative experimental protocols, and hypothetical signaling pathways to guide further investigation.
Introduction
This compound, also known as 4-prenyloxybenzaldehyde, is an aromatic aldehyde distinguished by a prenyl group attached via an ether linkage. This structural motif is found in a variety of natural products and has been associated with a range of biological activities. The presence of both an aldehyde group and a lipophilic prenyl chain suggests potential for diverse interactions with biological targets. This document aims to collate the existing, albeit limited, data and provide a forward-looking perspective on the pharmacological potential of this compound. The compound has been reported in organisms such as Peniophora polygonia, Myriactis humilis, and Clausena anisata[1].
Synthesis and Physicochemical Properties
The synthesis of this compound is typically achieved through a Williamson ether synthesis.
General Synthesis Protocol
A common synthetic route involves the reaction of 4-hydroxybenzaldehyde with a prenyl halide, such as prenyl bromide (1-bromo-3-methyl-2-butene), in the presence of a base and a suitable solvent.
-
Reactants: 4-hydroxybenzaldehyde, prenyl bromide.
-
Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Solvent: Acetone, dimethylformamide (DMF), or acetonitrile.
-
Procedure: 4-hydroxybenzaldehyde is dissolved in the solvent, and the base is added. The mixture is stirred, and then prenyl bromide is added dropwise. The reaction is typically heated under reflux for several hours until completion, which can be monitored by thin-layer chromatography. After cooling, the mixture is filtered, and the solvent is evaporated. The resulting crude product is then purified, usually by column chromatography on silica gel.
Potential Pharmacological Applications
Based on studies of structurally similar compounds, this compound is predicted to exhibit anti-inflammatory, anti-tumor, and antimicrobial activities.
Anti-inflammatory Activity
Prenylated benzaldehyde derivatives have demonstrated significant anti-inflammatory effects. For instance, compounds isolated from Eurotium cristatum, which share the core prenylbenzaldehyde structure, have shown potent inhibition of inflammatory mediators[1]. The proposed mechanisms for related compounds involve the suppression of nitric oxide (NO) production through the inhibition of inducible nitric oxide synthase (iNOS) and the downregulation of cyclooxygenase-2 (COX-2) expression.
Anti-tumor Activity
The induction of apoptosis in cancer cells is a key mechanism attributed to some benzaldehyde derivatives. While direct evidence for this compound is not yet available, related compounds are known to trigger apoptotic pathways. One suggested mechanism is the inhibition of protein kinase C (PKC), a family of enzymes involved in cell proliferation and survival.
Antimicrobial Activity
Benzaldehyde and its derivatives are known to possess antimicrobial properties. The lipophilic prenyl group in this compound may enhance its ability to penetrate microbial cell membranes, potentially leading to increased efficacy compared to the parent benzaldehyde molecule.
Quantitative Data Summary
Table 1: Anti-inflammatory Activity of Related Prenylbenzaldehyde Derivatives
| Compound Name | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Cristaldehyde A | NO Production Inhibition | RAW 264.7 | 3.50 | [1] |
| Cristaldehyde B | NO Production Inhibition | RAW 264.7 | 14.50 | [1] |
| 4-Hydroxybenzaldehyde | NO Production Inhibition | RAW 264.7 | >100 | Inferred from related studies |
Table 2: Antimicrobial Activity of Benzaldehyde
| Microorganism | Assay | MIC | Reference |
| Escherichia coli | Broth Dilution | 6-10 mM | Inferred from general literature |
| Staphylococcus aureus | Broth Dilution | 6-10 mM | Inferred from general literature |
| Candida albicans | Broth Dilution | 8-10 mM | Inferred from general literature |
Experimental Protocols
The following are representative, detailed protocols for assays relevant to the potential pharmacological applications of this compound.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) and incubated for 1 hour.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration 1 µg/mL) to induce an inflammatory response, except for the negative control wells.
-
Incubation: The plate is incubated for a further 24 hours.
-
Griess Assay: 100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate. 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.
-
Quantification: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity: MTT Assay
-
Cell Seeding: Cells (e.g., a cancer cell line like HeLa or a normal cell line like HEK293) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound and incubated for 24 or 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Quantification: The absorbance at 570 nm is measured using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value is calculated from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: A bacterial or fungal suspension is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes in broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate hypothetical signaling pathways and a general experimental workflow for evaluating the pharmacological potential of this compound.
Caption: General workflow from synthesis to in vitro screening.
Caption: Hypothesized anti-inflammatory signaling pathway.
Caption: Hypothesized anti-tumor signaling pathway.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation, cancer, and infectious diseases. However, the current body of literature lacks specific, in-depth studies on this particular molecule. The data from structurally related compounds strongly suggest that it warrants further investigation.
Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route and comprehensive physicochemical characterization.
-
Systematic In Vitro Screening: Conducting a battery of assays to determine the IC₅₀ and MIC values for its anti-inflammatory, cytotoxic, and antimicrobial activities against a broad range of cell lines and pathogens.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which it exerts its biological effects.
-
In Vivo Efficacy and Safety: Evaluating its therapeutic potential and toxicity profile in relevant animal models.
The information and protocols provided in this technical guide offer a solid foundation for initiating such a research program. The elucidation of the pharmacological profile of this compound could lead to the development of new and effective treatments for a variety of diseases.
References
An In-depth Review of the Synthesis and Applications of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde, a notable benzaldehyde derivative, is distinguished by a prenyloxy group attached at the para position. This compound serves as a valuable intermediate in the synthesis of a variety of more complex organic molecules, including analogues of the bioactive chalcone, licochalcone A. Furthermore, it has garnered attention for its own potential biological activities, particularly in the realms of anti-inflammatory and anticancer research. This technical guide provides a comprehensive review of the available literature on its synthesis, characterization, and biological applications, with a focus on presenting quantitative data and detailed experimental methodologies.
Synthesis
The primary and most efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with a prenyl halide, typically 3,3-dimethylallyl bromide (prenyl bromide), in the presence of a base.
Experimental Protocol: Williamson Ether Synthesis
A detailed experimental protocol for the synthesis of this compound is as follows:
Materials:
-
4-Hydroxybenzaldehyde
-
3,3-Dimethylallyl bromide (Prenyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in acetone or DMF, add potassium carbonate or cesium carbonate (1.5-2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add 3,3-dimethylallyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (for acetone) or maintain at room temperature to 50 °C (for DMF) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Data Presentation
Synthesis and Spectroscopic Data
| Parameter | Value | Reference |
| Synthesis | ||
| Reaction Type | Williamson Ether Synthesis | [1] |
| Yield | 83% | [1] |
| ¹H NMR (CDCl₃) | ||
| δ 9.88 (s, 1H) | Aldehydic proton (-CHO) | [1] |
| δ 7.83 (d, 2H) | Aromatic protons (ortho to -CHO) | [1] |
| δ 7.01 (d, 2H) | Aromatic protons (ortho to -O-prenyl) | |
| δ 5.45 (t, 1H) | Vinylic proton of prenyl group | [1] |
| δ 4.60 (d, 2H) | Methylene protons (-O-CH₂-) | |
| δ 1.81 (s, 3H) | Methyl protons of prenyl group | |
| δ 1.76 (s, 3H) | Methyl protons of prenyl group | |
| ¹³C NMR (CDCl₃) | ||
| δ 190.8 | Aldehydic carbon (C=O) | |
| δ 163.8 | Aromatic carbon (-C-O-) | |
| δ 138.8 | Vinylic carbon of prenyl group | |
| δ 132.0 | Aromatic carbons (ortho to -CHO) | |
| δ 130.0 | Aromatic carbon (-C-CHO) | |
| δ 119.5 | Vinylic carbon of prenyl group | |
| δ 115.0 | Aromatic carbons (ortho to -O-prenyl) | |
| δ 65.2 | Methylene carbon (-O-CH₂-) | |
| δ 25.8 | Methyl carbon of prenyl group | |
| δ 18.3 | Methyl carbon of prenyl group | |
| IR (cm⁻¹) | ~1680–1700 (C=O stretch), ~1250 (C-O-C ether linkage) | [1] |
| HRMS | Confirms molecular ion peaks with <5 ppm error | [1] |
Biological Activities and Use in Drug Development
This compound has been investigated for its potential anti-tumor and anti-inflammatory properties.[1]
Anti-tumor Activity
The compound is reported to induce apoptosis in cancer cells.[1] The proposed mechanism involves the inhibition of phorbol ester-induced protein kinase C (PKC) activity.[1]
Caption: Proposed mechanism of apoptosis induction via PKC inhibition.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are attributed to its ability to inhibit key enzymes involved in the inflammatory cascade, namely inducible nitric oxide synthase (iNOS), cyclooxygenase (COX), and lipoxygenase.[1]
Caption: Inhibition of key inflammatory enzymes.
Use as a Synthetic Intermediate
This compound is a crucial precursor for the synthesis of licochalcone A analogues. These chalcones are synthesized via a Claisen-Schmidt condensation reaction between the benzaldehyde derivative and an appropriate acetophenone.
Materials:
-
This compound
-
Substituted acetophenone
-
Ethanol or Methanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 equivalent) and the substituted acetophenone (1.0 equivalent) in ethanol or methanol.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide or potassium hydroxide while stirring.
-
Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Conclusion
This compound is a synthetically accessible and versatile compound. Its straightforward synthesis via the Williamson etherification makes it a readily available building block for more complex molecules, particularly in the synthesis of licochalcone A analogues. Furthermore, its own reported anti-tumor and anti-inflammatory activities, through the inhibition of key signaling pathways, suggest its potential as a lead compound in drug discovery efforts. Further detailed investigations into its biological activities, including comprehensive in vitro and in vivo studies, are warranted to fully elucidate its therapeutic potential. The detailed protocols and compiled data in this guide aim to facilitate such future research endeavors.
References
Understanding the structure of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, spectroscopic properties, and potential biological activities of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde. This aromatic aldehyde, featuring a prenyl ether moiety, has garnered interest for its potential applications in medicinal chemistry and drug development, particularly in the areas of oncology and inflammatory diseases. This document consolidates available data on its synthesis via Williamson ether synthesis, its characteristic spectral data, and preliminary insights into its mechanism of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Chemical Structure and Properties
This compound, also known as 4-prenyloxybenzaldehyde, is an organic compound with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol . The structure consists of a benzaldehyde core with a 3-methylbut-2-en-1-yl (prenyl) group attached to the phenolic oxygen at the para position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₂ | [1] |
| Molecular Weight | 190.24 g/mol | [1] |
| CAS Number | 28090-12-2 | [1] |
| Appearance | Not specified in detail, likely a solid or oil | - |
| Solubility | Soluble in common organic solvents | Inferred |
Synthesis
The primary synthetic route to this compound is the Williamson ether synthesis.[2] This well-established Sₙ2 reaction involves the nucleophilic attack of the phenoxide ion of 4-hydroxybenzaldehyde on an alkyl halide, in this case, prenyl bromide (1-bromo-3-methyl-2-butene).
Experimental Protocol: Williamson Ether Synthesis
This protocol is a generalized procedure based on standard Williamson ether synthesis methodologies.[2][3][4][5][6]
Materials:
-
4-Hydroxybenzaldehyde
-
Prenyl bromide (1-bromo-3-methyl-2-butene)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 - 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
-
Add prenyl bromide (1.1 - 1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (for acetone) or maintain at room temperature to 50 °C (for DMF) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure this compound.
Logical Relationship of Williamson Ether Synthesis
Caption: Williamson ether synthesis of the target compound.
Spectroscopic Data
The structure of this compound can be confirmed by various spectroscopic techniques.
Table 2: Summary of Spectroscopic Data
| Technique | Key Features and Assignments |
| ¹H NMR | δ ~9.8 (s, 1H, -CHO), ~7.8 (d, 2H, Ar-H ortho to CHO), ~7.0 (d, 2H, Ar-H ortho to O-prenyl), ~5.5 (t, 1H, vinylic-H of prenyl), ~4.6 (d, 2H, -O-CH₂-), ~1.8 (s, 3H, CH₃), ~1.7 (s, 3H, CH₃) |
| ¹³C NMR | δ ~191 (C=O), ~164 (Ar-C-O), ~140 (C=CH of prenyl), ~132 (Ar-CH ortho to CHO), ~130 (Ar-C-CHO), ~120 (CH=C of prenyl), ~115 (Ar-CH ortho to O-prenyl), ~65 (-O-CH₂-), ~26 (CH₃), ~18 (CH₃) |
| IR (cm⁻¹) | ~2920 (C-H aliphatic), ~2850 (C-H aldehyde), ~1685 (C=O aldehyde), ~1600, ~1580 (C=C aromatic), ~1250 (C-O ether) |
| Mass Spec (MS) | m/z 190 (M⁺), characteristic fragmentation pattern |
Note: The exact chemical shifts (δ) in NMR and absorption frequencies in IR may vary slightly depending on the solvent and instrument used.[1][7][8][9][10][11]
Biological Activities and Potential Applications
Preliminary studies suggest that this compound possesses promising biological activities, making it a molecule of interest for drug development.
Anticancer Activity
Benzaldehyde derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[12][13] While specific IC₅₀ values for this compound are not widely reported in publicly accessible literature, related compounds have shown activity.[12][13][14][15][16] The proposed mechanism of action for some benzaldehydes involves the induction of apoptosis and cell cycle arrest.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This is a generalized protocol for assessing the cytotoxic activity of a compound against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare a stock solution of the test compound in DMSO and make serial dilutions in the complete medium.
-
Treat the cells with various concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway Diagram: Potential Anticancer Mechanism
Caption: Postulated anticancer mechanism of action.
Anti-inflammatory Activity
The anti-inflammatory potential of benzaldehyde derivatives has also been explored.[17][18][19][20][21][22] The mechanism may involve the inhibition of pro-inflammatory enzymes and cytokines.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This protocol outlines a common method to assess the anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess reagent
-
96-well microplates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Conclusion
This compound is a readily synthesizable aromatic aldehyde with potential for further investigation in the field of drug discovery. Its synthesis via Williamson ether synthesis is straightforward. The preliminary indications of its anticancer and anti-inflammatory activities warrant more detailed in vivo studies and mechanism of action elucidation to fully understand its therapeutic potential. This guide provides a foundational resource for researchers to build upon in their exploration of this promising compound.
References
- 1. 4-[(3-Methylbut-2-en-1-yl)oxy]benzaldehyde | C12H14O2 | CID 10921323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. forskning.ruc.dk [forskning.ruc.dk]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives | Borneo Journal of Resource Science and Technology [publisher.unimas.my]
- 11. bionmr.unl.edu [bionmr.unl.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and anti-inflammatory evaluation of 3-methylthio-1,2,4-triazines, 3-alkoxy-1,2,4-triazines, and 3-aryloxy-1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
In-Vitro Profile of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde: A Technical Overview of Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde, a prenylated derivative of p-hydroxybenzaldehyde, is a compound of growing interest in the scientific community. Preliminary in-vitro studies have suggested its potential as a multifaceted agent with anti-inflammatory, anti-tumor, and antioxidant properties. This technical guide provides a comprehensive analysis of the available in-vitro data, detailed experimental protocols, and an exploration of the potential signaling pathways involved in its mechanism of action.
Biological Activities and In-Vitro Data
In-vitro research indicates that this compound exhibits a range of biological effects, primarily centered around its anti-inflammatory and cytotoxic activities.
Anti-Inflammatory Activity
The anti-inflammatory properties of this compound are attributed to its ability to inhibit key enzymes involved in the inflammatory cascade. It has been reported to inhibit inducible nitric oxide synthase (iNOS), cyclooxygenase (COX), and lipoxygenase[1]. The inhibition of iNOS is critical as this enzyme is responsible for the production of nitric oxide (NO), a pro-inflammatory mediator. Similarly, by inhibiting COX enzymes, the compound can reduce the synthesis of prostaglandins, which are key players in inflammation and pain. The related compound, 4-hydroxybenzaldehyde, has been shown to suppress the production of nitric oxide and the induction of iNOS and COX-2 in lipopolysaccharide (LPS)-activated RAW264.7 macrophages[2].
Anticancer and Cytotoxic Activity
This compound has been shown to induce apoptosis in cancer cells. This pro-apoptotic effect is linked to the inhibition of phorbol ester-induced protein kinase C (PKC) activity[1]. PKC is a family of enzymes that play a crucial role in cell signaling pathways controlling cell proliferation, differentiation, and apoptosis. Its dysregulation is often implicated in cancer. Studies on the broader class of benzaldehyde compounds have demonstrated tumor-specific cytotoxicity[3]. For instance, benzaldehyde has been shown to have a significantly lower IC50 for cancer cell lines compared to noncancer cell lines[1].
Antioxidant Potential
Quantitative In-Vitro Data Summary
Currently, specific IC50 values for this compound in various in-vitro assays are not extensively reported in publicly available literature. The following table provides a template for summarizing such data as it becomes available through further research.
| Assay Type | Cell Line / Target Enzyme | Endpoint | IC50 / % Inhibition | Reference |
| Cytotoxicity | e.g., MCF-7, HeLa | Cell Viability | Data not available | |
| Nitric Oxide Inhibition | RAW 264.7 | NO Production | Data not available | |
| COX-2 Inhibition | COX-2 Enzyme | Enzyme Activity | Data not available | |
| Lipoxygenase Inhibition | Lipoxygenase Enzyme | Enzyme Activity | Data not available | |
| PKC Inhibition | PKC Enzyme | Kinase Activity | Data not available | |
| DPPH Radical Scavenging | DPPH Radical | Radical Scavenging | Data not available |
Detailed Experimental Protocols
The following are detailed methodologies for key in-vitro experiments relevant to the assessment of this compound, based on standard laboratory practices and protocols described for similar compounds.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the level of nitrite, a stable product of NO, in cell culture supernatants.
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce NO production by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with sodium nitrite.
Western Blot Analysis for iNOS and COX-2 Expression
This technique is used to detect the protein levels of iNOS and COX-2 in cells treated with the compound.
Protocol:
-
Cell Treatment: Culture RAW 264.7 cells and treat them with this compound with or without LPS stimulation as described for the NO assay.
-
Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of the compound.
Protocol:
-
Sample Preparation: Prepare different concentrations of this compound in methanol or ethanol.
-
DPPH Solution: Prepare a fresh solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.
-
Reaction Mixture: Mix the sample solutions with the DPPH solution. A common ratio is 1:1 (v/v).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm against a blank.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed anti-inflammatory mechanism of action.
Caption: Proposed mechanism of apoptosis induction.
Caption: General workflow for in-vitro evaluation.
Conclusion and Future Directions
The preliminary in-vitro data for this compound are promising, suggesting its potential as a lead compound for the development of novel anti-inflammatory and anticancer agents. However, the currently available data is limited, and further comprehensive studies are warranted. Future research should focus on:
-
Quantitative Analysis: Determining the IC50 values of the compound in a broader range of cancer cell lines and for the inhibition of key inflammatory enzymes.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways affected by the compound through techniques such as kinase profiling and gene expression analysis.
-
In-Vivo Studies: Validating the in-vitro findings in relevant animal models of inflammation and cancer to assess its efficacy and safety profile.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound. The provided protocols and pathway diagrams offer a framework for designing and interpreting future in-vitro investigations into this promising compound.
References
- 1. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. P-hydroxybenzaldehyde protects Caenorhabditis elegans from oxidative stress and β-amyloid toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde, also known as 4-(prenyloxy)benzaldehyde, is a valuable intermediate in the synthesis of a variety of biologically active compounds and natural products. The presence of the prenyl group provides a lipophilic character and can be a key pharmacophore in drug design. Williamson etherification is a robust and widely used method for the synthesis of ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[1][2] This application note provides a detailed protocol for the synthesis of this compound from 4-hydroxybenzaldehyde and prenyl bromide (1-bromo-3-methyl-2-butene).
Reaction Scheme
The synthesis proceeds via the Williamson ether synthesis, a classic SN2 reaction. The hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a weak base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of prenyl bromide, displacing the bromide leaving group to form the desired ether product.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on established Williamson etherification procedures for similar compounds.[3]
Materials:
-
4-Hydroxybenzaldehyde
-
Prenyl bromide (1-Bromo-3-methyl-2-butene) or Prenyl chloride (1-Chloro-3-methyl-2-butene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0-2.5 eq), and anhydrous acetone (10-15 mL per mmol of 4-hydroxybenzaldehyde).
-
Addition of Alkylating Agent: To the stirred suspension, add prenyl bromide or prenyl chloride (1.0-1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain under reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-24 hours.[3]
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with deionized water and brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound. Alternatively, crystallization from a suitable solvent system like petroleum ether can be employed for purification.[3]
-
Caption: Step-by-step experimental workflow for the synthesis.
Data Presentation
| Parameter | Value | Reference |
| Starting Materials | ||
| 4-Hydroxybenzaldehyde | 1.00 g (8.19 mmol) | [3] |
| Prenyl Bromide | 1.14 mL (9.83 mmol) | [3] |
| Potassium Carbonate | 2.5 eq | [3] |
| Solvent | Acetone | |
| Reaction Conditions | ||
| Temperature | Reflux (~56 °C) | |
| Reaction Time | 8-20 hours | [3] |
| Product | ||
| Yield | 83% | [3] |
| Appearance | Yellow oil | [3] |
Characterization Data
The structure of the synthesized this compound can be confirmed by various spectroscopic methods.
| Technique | Data |
| ¹H NMR | (400 MHz, CDCl₃): δ 9.88 (s, 1H, CHO), 7.83 (d, J = 8.8 Hz, 2H, Ar-H), 6.99 (d, J = 8.8 Hz, 2H, Ar-H), 5.50 (t, J = 6.8 Hz, 1H, C=CH), 4.61 (d, J = 6.8 Hz, 2H, OCH₂), 1.81 (s, 3H, CH₃), 1.76 (s, 3H, CH₃).[3] |
| ¹³C NMR | Expected signals around: δ 190.7 (CHO), 163.8 (C-O), 138.9 (C=CH), 131.9 (Ar-CH), 129.9 (Ar-C), 119.5 (C=CH), 114.8 (Ar-CH), 65.2 (OCH₂), 25.8 (CH₃), 18.2 (CH₃). (Predicted values, experimental data may vary slightly). |
| IR (KBr) | Expected characteristic peaks around: 2920-2850 cm⁻¹ (C-H aliphatic), 1685 cm⁻¹ (C=O aldehyde), 1600, 1510 cm⁻¹ (C=C aromatic), 1250, 1030 cm⁻¹ (C-O ether). |
| MS (ESI) | Expected m/z: 191.10 [M+H]⁺ for C₁₂H₁₄O₂. |
Biological Context and Signaling Pathways
Prenylated benzaldehydes and related phenolic compounds have been investigated for a variety of biological activities, including anti-inflammatory and anticancer properties. While the specific signaling pathways for this compound are not extensively detailed in the literature, related prenylated phenolics are known to modulate key cellular signaling pathways. For instance, some flavonoids with prenyl groups have been shown to inhibit the NF-κB and MAPK signaling pathways, which are crucial in inflammation and cancer.
Caption: Potential anti-inflammatory signaling pathways modulated by prenylated phenolics.
Conclusion
The Williamson ether synthesis provides an efficient and straightforward method for the preparation of this compound. The protocol outlined in this application note, utilizing 4-hydroxybenzaldehyde, prenyl bromide, and potassium carbonate in acetone, offers a reliable procedure for obtaining the desired product in good yield. The resulting compound serves as a key building block for the synthesis of more complex molecules with potential applications in drug discovery and development. The provided characterization data can be used as a benchmark for confirming the identity and purity of the synthesized product.
References
- 1. Synthesis of the new 4Â-hydroxy-3Â-(3-methyl-2-butenyl)chalcone by microwave-assisted condensation of 4-hydroxy-3-(3Â-methyl-2Â-butenyl) acetophenone isolated from senecio graveolens and benzaldehyde [scielo.org.bo]
- 2. air.unimi.it [air.unimi.it]
- 3. expert.taylors.edu.my [expert.taylors.edu.my]
Application Notes and Protocols: 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde, also known as 4-(prenyloxy)benzaldehyde, is a versatile building block in organic synthesis. The presence of both a reactive aldehyde group and a prenyl ether moiety makes it a valuable precursor for the synthesis of a variety of complex molecules, particularly those with potential biological activity. The prenyl group is a key structural motif in many natural products and is often associated with enhanced bioactivity, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in two fundamental carbon-carbon bond-forming reactions: the Claisen-Schmidt condensation for the synthesis of chalcones and the Wittig reaction for the synthesis of stilbenes.
Application 1: Synthesis of Prenylated Chalcones via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of open-chain flavonoids that exhibit a wide range of pharmacological activities.[3][4] The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone, is a straightforward and widely used method for their synthesis.[5][6] The use of this compound in this reaction allows for the introduction of a prenyl group, which can significantly influence the biological profile of the resulting chalcone.
A representative reaction is the condensation of a substituted this compound with a substituted acetophenone to yield a prenylated chalcone. A specific example is the synthesis of (E)-3-(3-methoxy-4-((3-methylbut-2-en-1-yl)oxy)phenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one.[7]
Experimental Workflow: Claisen-Schmidt Condensation
Caption: Workflow for the synthesis of a prenylated chalcone.
Experimental Protocol: Synthesis of (E)-3-(3-methoxy-4-((3-methylbut-2-en-1-yl)oxy)phenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one[7]
Materials:
-
3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde
-
3,4,5-Trimethoxyacetophenone
-
50% Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
n-Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 3-methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde (0.50 g, 2.27 mmol) and 3,4,5-trimethoxyacetophenone (0.47 g, 2.27 mmol) in a suitable solvent, add 50% NaOH solution (0.73 mL, 9.08 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (1:3) as the eluent to afford the pure chalcone.
Quantitative Data
| Reactant 1 | Reactant 2 | Product | Yield | Melting Point (°C) | Reference |
| 3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde | 3,4,5-Trimethoxyacetophenone | (E)-3-(3-methoxy-4-((3-methylbut-2-en-1-yl)oxy)phenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 61.2% | 115-116 | [7] |
Application 2: Synthesis of Prenylated Stilbenes via Wittig Reaction
Stilbenes are another class of compounds with significant biological properties, including anticancer and antioxidant activities. The Wittig reaction is a powerful and widely used method for the synthesis of alkenes, including stilbenes, from aldehydes and phosphorus ylides. By employing this compound in a Wittig reaction, prenylated stilbenes can be synthesized, which are of interest in drug discovery.
A general approach involves the reaction of this compound with a benzyltriphenylphosphonium halide in the presence of a strong base.
Experimental Workflow: Wittig Reaction
References
- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journaljabb.com [journaljabb.com]
- 5. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chalcone Derivatives: Promising Starting Points for Drug Design [mdpi.com]
- 7. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife [elifesciences.org]
Cell-based assays to evaluate the anti-inflammatory properties of the compound.
Application Notes and Protocols for Cell-Based Anti-Inflammatory Assays
These application notes provide detailed protocols for key cell-based assays designed to screen and characterize compounds for anti-inflammatory properties. The assays selected cover critical pathways in the inflammatory response, from cytokine secretion to the activation of central signaling hubs and the production of lipid mediators.
Assay 1: Inhibition of LPS-Induced Pro-inflammatory Cytokine Production in Macrophages
Application Note
Introduction and Principle A primary hallmark of inflammation is the production of pro-inflammatory cytokines by immune cells.[1][2][3] Macrophages, when activated by stimuli such as bacterial lipopolysaccharide (LPS), release a cascade of cytokines including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5][6][7] This assay measures the ability of a test compound to inhibit the secretion of these key cytokines from LPS-stimulated macrophages (e.g., RAW 264.7 or primary human peripheral blood mononuclear cells - PBMCs).[4][8][9] The concentration of cytokines in the cell culture supernatant is typically quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[1][10] This provides a direct measure of the compound's potential to suppress inflammatory mediator production.
Key Features
-
Physiologically Relevant: Mimics a key aspect of the innate immune response to bacterial infection.[6]
-
Direct Measurement: Quantifies the reduction of key inflammatory mediators (TNF-α, IL-6, IL-1β).[1][4]
-
Versatile: Can be adapted for various cell types, including immortalized cell lines (e.g., THP-1, RAW 264.7) and primary cells (e.g., PBMCs).[8][9][11]
-
High-Throughput Capable: Amenable to 96-well or 384-well plate formats for screening.
Data Presentation: Example of Compound XYZ
The following table summarizes the inhibitory effect of Compound XYZ on TNF-α and IL-6 production in LPS-stimulated RAW 264.7 macrophages. Data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cytokine production by 50%.
| Cytokine | Compound XYZ IC50 (µM) | Dexamethasone (Positive Control) IC50 (µM) |
| TNF-α | 5.2 | 0.1 |
| IL-6 | 8.7 | 0.3 |
Signaling Pathway and Experimental Workflow
Caption: LPS signaling cascade via TLR4 leading to NF-κB activation.
Caption: Experimental workflow for the cytokine inhibition assay.
Detailed Protocol
Materials and Reagents
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound stock solution (e.g., in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (positive control)
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
-
ELISA kits for murine TNF-α and IL-6[10]
-
Microplate reader
Experimental Procedure
-
Cell Seeding: Culture RAW 264.7 cells to ~80% confluency. Harvest cells and seed them into a 96-well plate at a density of 1 x 10^6 cells/mL in 100 µL of complete DMEM.[4] Incubate for 12 hours at 37°C, 5% CO2 to allow cells to adhere.
-
Compound Treatment: Prepare serial dilutions of the test compound and dexamethasone in complete DMEM. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Remove the old media from the cells and add 100 µL of media containing the different concentrations of the test compound or controls. Include a "vehicle control" (media with DMSO) and an "unstimulated control" (media only).
-
Pre-incubation: Incubate the plate for 1-2 hours at 37°C, 5% CO2.
-
LPS Stimulation: Prepare a 2X working solution of LPS (e.g., 2 µg/mL) in complete DMEM. Add 100 µL of this solution to all wells except the "unstimulated control" wells, to which you add 100 µL of plain media. The final LPS concentration will be 1 µg/mL.[4]
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.[4]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell layer. The supernatant can be stored at -80°C or used immediately for ELISA.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer’s instructions.[1][10]
Data Analysis
-
Calculate the percentage of cytokine inhibition for each compound concentration relative to the vehicle control (LPS-stimulated cells without compound).
-
% Inhibition = 100 * (1 - ([Cytokine]Sample / [Cytokine]Vehicle Control))
-
-
Plot the % inhibition against the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
Assay 2: NF-κB Activation Reporter Assay
Application Note
Introduction and Principle The Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[12][13][14] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[15] Inflammatory stimuli, such as TNF-α or LPS, trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.[14][15][16]
This assay utilizes a stable cell line (e.g., HEK293 or U251-MG) engineered to contain an NF-κB-responsive reporter gene, typically firefly luciferase.[16][17][18][19] When NF-κB is activated, it binds to response elements in the reporter construct, driving the expression of luciferase. The anti-inflammatory potential of a compound is quantified by its ability to reduce the luminescence signal, indicating inhibition of the NF-κB pathway.[17][18]
Key Features
-
Targets a Master Regulator: Measures the activity of a central hub in inflammatory signaling.[12][13]
-
High Sensitivity: Luciferase-based readouts are highly sensitive and have a wide dynamic range.[17][19]
-
Mechanism of Action: Provides insight into whether a compound acts upstream of inflammatory gene transcription.
-
Screening Friendly: The assay is easily adaptable to a high-throughput format.[17]
Data Presentation: Example of Compound XYZ
The following table shows the inhibitory effect of Compound XYZ on TNF-α-induced NF-κB activation in an HEK293-NF-κB luciferase reporter cell line.
| Parameter | Compound XYZ | BAY 11-7082 (Positive Control) |
| IC50 (µM) | 2.8 | 0.5 |
Signaling Pathway and Experimental Workflow
Caption: Principle of the NF-κB luciferase reporter assay.
Caption: Experimental workflow for the NF-κB reporter assay.
Detailed Protocol
Materials and Reagents
-
HEK293 stable cell line with NF-κB-luciferase reporter[14]
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Hygromycin)
-
Test compound stock solution (in DMSO)
-
Recombinant Human TNF-α
-
BAY 11-7082 (positive control inhibitor)
-
White, opaque 96-well cell culture plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Experimental Procedure
-
Cell Seeding: Seed the HEK293-NF-κB reporter cells in a white, opaque 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete media. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound and BAY 11-7082 in complete DMEM.
-
Remove the media and add 100 µL of media containing the diluted compounds or controls to the appropriate wells.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C, 5% CO2.
-
TNF-α Stimulation: Add 10 µL of TNF-α (at 10x the final concentration, e.g., 100 ng/mL) to all wells except the unstimulated control. A final concentration of 10 ng/mL is often effective.[20]
-
Incubation: Incubate for 6-8 hours at 37°C, 5% CO2. This allows for optimal expression of the luciferase reporter gene.
-
Luminescence Measurement: Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase reagent equal to the volume of culture medium in each well (e.g., 110 µL).
-
Mix well and incubate for 10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.
-
Read Plate: Measure the luminescence using a luminometer.
Data Analysis
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the vehicle control (TNF-α-stimulated cells without compound).
-
% Inhibition = 100 * (1 - (LuminescenceSample / LuminescenceVehicle Control))
-
-
Plot the % inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Assay 3: Cyclooxygenase-2 (COX-2) Inhibition Assay
Application Note
Introduction and Principle Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are central to the inflammatory process.[21][22][23] COX-2 is upregulated during inflammation and catalyzes the conversion of arachidonic acid into prostaglandin H2, the precursor to various pro-inflammatory prostaglandins (like PGE2).[21][24] Prostaglandins mediate key inflammatory signs such as pain, fever, and swelling.[2]
This assay evaluates a compound's ability to directly inhibit the enzymatic activity of COX-2. It can be performed in a cell-free format using purified recombinant COX-2 or in a cell-based format where cells are stimulated to express COX-2.[21][22][25] The assay typically measures the production of a downstream product, such as Prostaglandin E2 (PGE2), often via a competitive ELISA or a fluorometric method.[21][25][26] Inhibition of COX-2 activity is a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[21][22]
Key Features
-
Specific Target: Directly measures inhibition of a clinically validated anti-inflammatory target.[21][25]
-
Versatile Formats: Can be run as a biochemical (cell-free) or cell-based assay.
-
Clear Endpoint: Quantifies the reduction of key inflammatory lipid mediators (e.g., PGE2).[26]
-
Selectivity Screening: Can be run in parallel with a COX-1 assay to determine isoform selectivity, a crucial factor for drug safety.
Data Presentation: Example of Compound XYZ
The following table summarizes the inhibitory effect of Compound XYZ on recombinant human COX-2 activity.
| Parameter | Compound XYZ | Celecoxib (Positive Control) |
| IC50 (µM) | 1.2 | 0.04 |
Enzymatic Reaction and Experimental Workflow
Caption: COX-2 enzymatic pathway for prostaglandin synthesis.
Caption: Workflow for a cell-free fluorometric COX-2 inhibitor assay.
Detailed Protocol (Fluorometric Cell-Free)
Materials and Reagents
-
Recombinant Human COX-2
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test compound stock solution (in DMSO)
-
Celecoxib (positive control inhibitor)
-
96-well white opaque plate with a flat bottom
-
Multi-well fluorescence plate reader (Ex/Em = 535/587 nm)
Experimental Procedure
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's protocol.[21][22] Reconstitute the lyophilized COX-2 enzyme and arachidonic acid. Keep the enzyme on ice during use.
-
Compound Plating: Add 10 µL of the test compound diluted in COX Assay Buffer to the designated wells.
-
Sample Wells (S): 10 µL of diluted test inhibitor.
-
Enzyme Control (EC): 10 µL of COX Assay Buffer.
-
Inhibitor Control (IC): 10 µL of Celecoxib working solution.
-
-
Reaction Mix Preparation: Prepare a master mix of the Reaction Mix for the number of assays to be performed. For each well, this typically contains COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the Reaction Mix to each well (S, EC, and IC).
-
Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme solution to each well. Mix gently.
-
Reaction Initiation: Using a multi-channel pipette, add 10 µL of the diluted Arachidonic Acid solution to each well to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.[21][22] Record data every minute for 5-10 minutes at 25°C.
Data Analysis
-
Choose two time points (T1 and T2) within the linear range of the reaction for the Enzyme Control (EC).
-
Calculate the slope of the reaction for each well (Sample, EC, IC) using the formula: Slope = (RFU2 - RFU1) / (T2 - T1).
-
Calculate the percentage of COX-2 inhibition for each sample.
-
% Inhibition = 100 * (1 - (SlopeSample / SlopeEC))
-
-
Plot the % inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value. The IC50 for Celecoxib should fall within the expected range (e.g., ~0.4 µM) to validate the assay.[22]
References
- 1. Cytokine Analysis in Cell Culture and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. criver.com [criver.com]
- 4. 4.8. Measurement of Pro-Inflammatory Cytokines [bio-protocol.org]
- 5. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 6. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro models and ex vivo systems used in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 13. athmicbiotech.com [athmicbiotech.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. signosisinc.com [signosisinc.com]
- 20. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. assaygenie.com [assaygenie.com]
- 23. mybiosource.com [mybiosource.com]
- 24. Prostaglandin E2 Parameter Assay Kit (KGE004B): Novus Biologicals [novusbio.com]
- 25. caymanchem.com [caymanchem.com]
- 26. arborassays.com [arborassays.com]
Techniques for assessing the anti-tumor activity of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the anti-tumor potential of the small molecule 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde. The protocols outlined below cover essential in vitro and in vivo assays to characterize its effects on cancer cell viability, proliferation, migration, invasion, and apoptosis, as well as its overall efficacy in a preclinical setting.
Introduction
This compound is a derivative of benzaldehyde, a compound that has demonstrated anti-tumor properties. Studies on benzaldehyde have shown its capability to inhibit cancer cell growth, suppress metastasis, and overcome treatment resistance.[1][2][3] The proposed mechanism of action for benzaldehyde involves the inhibition of key signaling pathways such as PI3K/AKT/mTOR, STAT3, NFκB, and ERK, often through the regulation of the 14-3-3ζ protein.[4][5] This document provides the necessary protocols to investigate whether this compound exhibits similar or improved anti-cancer activities.
In Vitro Assessment of Anti-Tumor Activity
A series of in vitro assays are fundamental for the initial screening and characterization of the anti-tumor effects of a compound.[6][7][8][9] These assays provide insights into the compound's mechanism of action at a cellular level.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[11][12]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
Data Presentation:
The results can be presented as the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound that inhibits 50% of cell growth, should be calculated.
| Concentration (µM) | Absorbance (570 nm) | Cell Viability (%) |
| Vehicle Control | 1.25 | 100 |
| 0.1 | 1.20 | 96 |
| 1 | 1.10 | 88 |
| 10 | 0.80 | 64 |
| 50 | 0.45 | 36 |
| 100 | 0.20 | 16 |
| IC₅₀ (µM) | - | XX.X |
Cell Migration Assay (Wound Healing/Scratch Assay)
The wound healing assay is a straightforward method to study directional cell migration in vitro.[13] It mimics cell migration during wound healing in vivo.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.[13]
-
Creating the "Wound": Create a scratch in the monolayer using a sterile p200 pipette tip.[13][14][15]
-
Washing: Wash the cells with PBS to remove detached cells.[14]
-
Treatment: Add fresh medium containing different concentrations of the test compound.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.[13]
-
Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Data Presentation:
| Treatment | Time (hours) | Wound Width (µm) | Wound Closure (%) |
| Vehicle Control | 0 | 500 | 0 |
| 24 | 250 | 50 | |
| Compound (X µM) | 0 | 500 | 0 |
| 24 | 400 | 20 |
Cell Invasion Assay (Transwell Invasion Assay)
The Transwell invasion assay assesses the ability of cancer cells to invade through a basement membrane matrix, a crucial step in metastasis.[16][17]
Experimental Protocol:
-
Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel.[17]
-
Cell Seeding: Seed cancer cells in the upper chamber in serum-free medium containing the test compound.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[17]
-
Incubation: Incubate for 24-48 hours.
-
Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.[17]
-
Fixation and Staining: Fix and stain the invading cells on the lower surface of the membrane with crystal violet.[17]
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Data Presentation:
| Treatment | Number of Invading Cells (per field) | Invasion Inhibition (%) |
| Vehicle Control | 150 | 0 |
| Compound (X µM) | 60 | 60 |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19][20] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[20]
Experimental Protocol:
-
Cell Treatment: Treat cells with the compound for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[18]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[19][21]
-
Incubation: Incubate in the dark at room temperature for 15 minutes.[18]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[18][20]
Data Presentation:
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 95 | 3 | 2 |
| Compound (X µM) | 60 | 25 | 15 |
In Vivo Assessment of Anti-Tumor Activity
In vivo studies are crucial to evaluate the efficacy and safety of a potential anti-cancer drug in a whole-organism setting.[22][23][24]
Xenograft Tumor Model
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used to assess the efficacy of anti-cancer compounds.[25][26][27][28][29]
Experimental Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or NOD/SCID mice).[28]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume regularly with calipers.
-
Treatment: Once the tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to a predetermined schedule.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Average Tumor Weight (g) at Endpoint |
| Vehicle Control | 1500 | 0 | 1.5 |
| Compound (X mg/kg) | 500 | 66.7 | 0.5 |
Visualizations
Experimental Workflow for In Vitro Anti-Tumor Assessment
Caption: Workflow for in vitro assessment of anti-tumor activity.
Experimental Workflow for In Vivo Xenograft Model
Caption: Workflow for in vivo xenograft tumor model.
Potential Signaling Pathways Targeted by Benzaldehyde Derivatives
Based on existing literature for benzaldehyde, the following signaling pathways are potential targets for this compound.[4][5][30]
Caption: Potential signaling pathways inhibited by the compound.
References
- 1. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Antitumor activity of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. researchhub.com [researchhub.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. clyte.tech [clyte.tech]
- 14. Scratch Wound Healing Assay [bio-protocol.org]
- 15. med.virginia.edu [med.virginia.edu]
- 16. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 17. Transwell invasion and migration assay [bio-protocol.org]
- 18. Apoptosis Protocols | USF Health [health.usf.edu]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. scispace.com [scispace.com]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - NP [thermofisher.com]
- 22. ijpbs.com [ijpbs.com]
- 23. researchgate.net [researchgate.net]
- 24. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 25. theraindx.com [theraindx.com]
- 26. idibell.cat [idibell.cat]
- 27. meliordiscovery.com [meliordiscovery.com]
- 28. Xenograft Models - Altogen Labs [altogenlabs.com]
- 29. reactionbiology.com [reactionbiology.com]
- 30. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for Drug Purity Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry, essential for determining the purity of drug substances and products.[1] It enables the separation, identification, and quantification of the active pharmaceutical ingredient (API) from any impurities or degradation products.[2] This application note provides a detailed protocol for a reverse-phase HPLC (RP-HPLC) method for purity analysis, complete with experimental workflows, data presentation, and interpretation guidelines. Ensuring drug purity is critical for the safety and efficacy of pharmaceutical products.[3]
Principle of Chromatographic Purity Analysis The fundamental principle of HPLC involves the separation of components in a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.[3] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[4] When the sample is injected, components with higher polarity elute faster, while less polar components (which are more hydrophobic) are retained longer on the column.
Purity is typically determined using the area normalization method. This calculation assumes that all compounds have a similar response factor at the detection wavelength. The purity of the main compound is expressed as its peak area relative to the total area of all peaks in the chromatogram.[5]
Formula for Percent Purity: Percent Purity = (Area of the main peak / Total area of all peaks) x 100[5]
Experimental and Data Analysis Workflow
The following diagram illustrates the logical workflow for performing a purity analysis using HPLC, from initial preparation to the final report.
Caption: Workflow for HPLC purity analysis.
Protocol: Purity Analysis of "Compound X" by RP-HPLC
This section details a representative protocol for determining the purity of a hypothetical drug substance, "Compound X."
1. Objective To determine the purity of Compound X and quantify its related impurities using a gradient reverse-phase HPLC method with UV detection.
2. Materials and Reagents
-
Compound X Reference Standard (high purity)[6]
-
Compound X Sample for analysis
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
Water, HPLC Grade or Milli-Q
-
0.45 µm membrane filters for solvent and sample filtration
3. Instrumentation
-
HPLC system equipped with:
-
Binary or Quaternary Gradient Pump
-
Degasser
-
Autosampler
-
Thermostatted Column Compartment
-
Diode Array Detector (DAD) or UV-Vis Detector
-
4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient Program | 0-2 min (5% B), 2-25 min (5-95% B), 25-28 min (95% B), 28-28.1 min (95-5% B), 28.1-35 min (5% B) |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 35 minutes |
5. Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Filter and degas.
-
Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of Compound X Reference Standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the Compound X sample and prepare similarly to the Standard Solution.
6. System Suitability Testing (SST) Before sample analysis, equilibrate the column with the mobile phase for at least 30 minutes. Perform five replicate injections of the Standard Solution to verify the system's performance.[7] The acceptance criteria are detailed in the table below.
7. Procedure
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Perform the System Suitability Test by injecting the Standard Solution five times.
-
Inject the diluent once as a blank to ensure no interference.
-
Inject each Sample Solution in duplicate.
-
Inject a Standard Solution after every 10 sample injections to bracket the samples and ensure system consistency.[8]
Data Presentation and Analysis
1. System Suitability Results The results from the SST must meet predefined criteria before proceeding with sample analysis.
| Parameter | Acceptance Criteria | Result (Hypothetical) | Status |
| Peak Area %RSD | ≤ 2.0% | 0.85% | Pass |
| Retention Time %RSD | ≤ 1.0% | 0.21% | Pass |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.2 | Pass |
| Theoretical Plates | ≥ 2000 | 8500 | Pass |
2. Sample Purity Calculation and Results Integrate all peaks in the sample chromatogram, disregarding any peaks from the blank and those below the limit of quantification (LOQ). Calculate the percent purity using the area normalization formula.
Sample Data (Hypothetical - Sample Batch #123)
| Peak ID | Retention Time (min) | Peak Area | % Area |
| Impurity 1 | 4.8 | 15,800 | 0.15 |
| Impurity 2 | 9.2 | 28,500 | 0.27 |
| Compound X (API) | 12.5 | 10,450,000 | 99.53 |
| Impurity 3 | 18.1 | 5,200 | 0.05 |
| Total Area | 10,499,500 | 100.00 |
Calculation:
-
Percent Purity of Compound X = (10,450,000 / 10,499,500) x 100 = 99.53%
Application Notes and Method Validation
Method Validation (as per ICH Guidelines) For use in a regulated environment, this analytical method must be validated to ensure it is fit for its intended purpose.[9][10] Key validation parameters include:
-
Specificity: The ability to accurately measure the analyte in the presence of impurities, degradants, and excipients.[9][11] This is often demonstrated by forced degradation studies.
-
Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a specified range.[6][11]
-
Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples with known amounts of spiked API (percent recovery).[6][11]
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[9][11]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively.[9]
Peak Purity Assessment Using a Diode Array Detector (DAD) is highly recommended for purity analysis. A DAD acquires spectra across the entire peak, allowing for peak purity analysis.[12] If the spectra at the upslope, apex, and downslope of the peak are consistent, it provides confidence that the peak represents a single, pure compound and is free from co-eluting impurities.[5]
Conclusion This document outlines a robust RP-HPLC method for the purity analysis of a pharmaceutical compound. The provided protocol, workflow, and data analysis framework serve as a comprehensive guide for researchers and quality control analysts. Adherence to system suitability criteria and proper method validation in line with ICH guidelines are critical for ensuring the generation of accurate, reliable, and defensible purity data.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. moravek.com [moravek.com]
- 4. Overview of RP-HPLC method development for drug estimation. [wisdomlib.org]
- 5. torontech.com [torontech.com]
- 6. actascientific.com [actascientific.com]
- 7. rroij.com [rroij.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. cs.purdue.edu [cs.purdue.edu]
- 11. ajpaonline.com [ajpaonline.com]
- 12. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
Title: Real-Time Monitoring and Characterization of Reaction Intermediates using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise understanding of chemical reaction mechanisms, including the identification and quantification of transient intermediates, is fundamental to process optimization, drug development, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that provides high-resolution separation and definitive mass-based identification of volatile and semi-volatile compounds within complex reaction mixtures.[1][2] This application note provides a detailed protocol for the analysis of reaction intermediates using GC-MS, covering sample preparation, derivatization, instrument setup, and data analysis. The methodologies outlined are designed to offer researchers a robust framework for gaining deeper insights into reaction kinetics and pathways.
Introduction
Monitoring the progress of a chemical reaction is crucial for optimizing reaction conditions, maximizing yield, and minimizing by-product formation. While starting materials and final products are often well-characterized, the transient species or reaction intermediates that form and are consumed during the reaction provide the most profound insight into the reaction mechanism. GC-MS is considered a 'gold standard' for the identification of unknown compounds in a mixture due to its combination of chromatographic separation and mass spectrometric detection.[3][4] This dual capability allows for the separation of individual components from a complex reaction matrix, followed by their structural elucidation and quantification.[2] Modern GC-MS instruments can be designed with short run times, enabling near 'real-time' analysis to track the evolution of chemical concentrations and the formation of new species in an active reaction.[3][4]
Principle of the Method
The analysis of reaction intermediates by GC-MS involves several key steps. First, an aliquot of the reaction mixture is sampled at a specific time point. To prevent further reaction, the sample is often "quenched." The sample is then prepared to ensure it is suitable for GC-MS analysis; this may involve extraction, filtration, and derivatization.[5] The prepared sample is injected into the gas chromatograph, where it is vaporized.[1] An inert carrier gas (e.g., helium) carries the vaporized sample through a heated column containing a stationary phase.[6] Compounds separate based on their boiling points and affinity for the stationary phase.[1] As each separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern, acts as a chemical fingerprint for identification, while the peak area on the chromatogram is proportional to the compound's concentration.[7]
Experimental Workflow and Methodologies
A generalized workflow for the GC-MS analysis of reaction intermediates is presented below. This workflow highlights the critical decision points and processes from sample collection to final data interpretation.
Caption: General workflow for GC-MS analysis of reaction intermediates.
Protocol 1: Sample Preparation and Quenching
This protocol describes the critical first steps of sampling from a live reaction and preparing it for analysis.
Materials:
-
Reaction mixture
-
Quenching agent (e.g., ice-cold solvent, a chemical reagent to stop the reaction)
-
Extraction solvent (e.g., dichloromethane, ethyl acetate)[8]
-
Anhydrous sodium sulfate
-
Glass autosampler vials (1.5 mL) with inserts[8]
-
Micropipettes and syringes
-
Centrifuge
Procedure:
-
Sampling: At predetermined time intervals, withdraw a small, precise aliquot (e.g., 100 µL) from the reaction vessel using a gas-tight syringe.
-
Quenching: Immediately transfer the aliquot into a vial containing a quenching agent. This step is crucial to halt the reaction and ensure the composition of the sample accurately reflects the reaction state at the time of sampling.
-
Extraction: If the reaction solvent is not suitable for GC-MS (e.g., water, DMSO), perform a liquid-liquid extraction (LLE).[1] Add an appropriate immiscible organic solvent, vortex thoroughly, and allow the layers to separate.
-
Drying: Carefully transfer the organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Filtration/Centrifugation: To remove any particulate matter that could block the injector, centrifuge the sample and transfer the supernatant to a clean autosampler vial, or filter it through a 0.22 µm syringe filter.[5]
-
Dilution: Dilute the sample to an appropriate concentration (typically 1-10 µg/mL) with a volatile solvent suitable for GC-MS.[8]
Protocol 2: Derivatization of Polar Intermediates
Many reaction intermediates, especially those containing polar functional groups like -OH, -NH, or -COOH, are non-volatile and may not be suitable for direct GC-MS analysis.[9][10] Derivatization chemically modifies these functional groups to increase volatility and thermal stability.[9][11] Silylation is a common and effective derivatization technique.[10]
Materials:
-
Dried sample extract from Protocol 1
-
Silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
Heating block or oven
-
Inert gas (e.g., nitrogen)
Procedure:
-
Solvent Evaporation: Evaporate the solvent from the prepared sample extract under a gentle stream of nitrogen. It is critical to ensure the sample is completely dry, as silylation reagents react with water.[10]
-
Reagent Addition: Add a small volume of anhydrous solvent to redissolve the residue, followed by the silylation reagent (e.g., 50 µL of BSTFA).
-
Reaction: Cap the vial tightly and heat it at a specified temperature (e.g., 60-80 °C) for a designated time (e.g., 30-60 minutes) to ensure the derivatization reaction goes to completion.[12]
-
Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS.
Caption: Decision tree for choosing an appropriate sample preparation method.
Instrumentation and Data Acquisition
Typical GC-MS Parameters:
-
GC System: Agilent 8890 GC or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID x 0.25 µm film thickness
-
Injection Mode: Splitless (1 µL injection volume)
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Oven Program: Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-550
Data Presentation and Interpretation
GC-MS data consists of a chromatogram and a series of mass spectra.[13]
-
Chromatogram: A plot of detector response (y-axis) versus retention time (x-axis). Each peak represents a different compound eluting from the GC column.[14]
-
Mass Spectrum: Generated for each peak, this is a plot of ion abundance versus mass-to-charge ratio (m/z). The molecular ion peak can indicate the molecular weight, and the fragmentation pattern is used for structural identification, often by comparison to a spectral library (e.g., NIST).[7][13]
Quantitative Analysis: The concentration of an intermediate can be determined by measuring the area under its corresponding chromatographic peak.[7] A calibration curve is constructed by analyzing standards of known concentrations to relate peak area to concentration.
Example Data: Monitoring a Grignard Reaction
Consider the Grignard addition of phenylmagnesium bromide to diethyl carbonate, which proceeds through intermediate steps.[15] Aliquots are taken from the reaction at different time points, quenched, and analyzed by GC-MS.
| Time Point (min) | Diethyl Carbonate (Peak Area) | Ethyl Benzoate (Peak Area) | Benzophenone (Peak Area) | Triphenylmethanol (Peak Area) |
| 0 | 985,432 | 0 | 0 | 0 |
| 15 | 512,876 | 354,123 | 56,789 | 12,345 |
| 30 | 102,345 | 567,890 | 234,567 | 156,789 |
| 60 | 5,123 | 123,456 | 456,789 | 587,654 |
| 120 | 0 | 10,987 | 87,654 | 890,123 |
This table clearly shows the consumption of the starting material and the sequential formation and consumption of the intermediates (ethyl benzoate, benzophenone) leading to the final product.[15]
Caption: Logical flow for the interpretation of GC-MS data.
Conclusion
GC-MS is an indispensable tool for the detailed analysis of chemical reaction intermediates.[3][4] It provides both the qualitative and quantitative data necessary to elucidate reaction mechanisms, optimize process parameters, and ensure product purity.[] By following robust protocols for sample preparation, derivatization, and data analysis, researchers can effectively capture and characterize even transient and low-concentration intermediates, accelerating research and development in chemistry and pharmaceuticals.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. mdpi.com [mdpi.com]
- 3. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 4. azom.com [azom.com]
- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uoguelph.ca [uoguelph.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Optimization of a quantitative protocol for the intermediate metabolites of the glycolysis pathway in human serum using gas chromatography–mass spectrometry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. youtube.com [youtube.com]
- 14. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde in Fragrance and Flavor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde, also known as 4-prenyloxybenzaldehyde, is an aromatic aldehyde that has garnered interest in the fields of fragrance and flavor research. Its molecular structure, featuring a benzaldehyde core with a prenyl (3-methylbut-2-enyl) ether linkage at the para position, suggests a unique combination of aromatic and green, fruity notes. This compound is found in nature in plants such as Clausena anisata[1]. While extensive quantitative sensory data for this specific compound is not widely available in public literature, its structural characteristics allow for informed predictions of its potential applications.
These application notes provide a comprehensive overview of the potential use of this compound in fragrance and flavor research, including its synthesis, predicted sensory profile, and detailed protocols for its evaluation.
Chemical and Physical Properties
A summary of the key chemical identifiers for this compound is provided in the table below.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 4-Prenyloxybenzaldehyde, p-Isopentenyloxybenzaldehyde |
| CAS Number | 28090-12-2 |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
Predicted Fragrance and Flavor Profile
Fragrance Profile:
The benzaldehyde moiety is known for its characteristic sweet, almond-like, and cherry notes. The presence of the 4-prenyloxy group is likely to modify this core aroma, introducing green, slightly fruity, and potentially woody or herbaceous undertones. The double bond in the prenyl group could also contribute a subtle fresh or ozonic quality.
Flavor Profile:
In terms of flavor, a similar combination of characteristics can be expected. The almond and cherry notes from the benzaldehyde base would likely be complemented by a green, fruity, and perhaps a slightly bitter or spicy complexity from the prenyl ether group.
A summary of the predicted sensory descriptors is presented below.
| Sensory Aspect | Predicted Descriptors |
| Odor | Sweet, Almond, Cherry, Green, Fruity, Woody, Herbaceous |
| Flavor | Almond, Cherry, Green, Fruity, Slightly Bitter, Spicy |
Experimental Protocols
Synthesis Protocol: Williamson Ether Synthesis
A common method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the alkylation of 4-hydroxybenzaldehyde with a prenyl halide.
Materials:
-
4-hydroxybenzaldehyde
-
Prenyl bromide (1-bromo-3-methyl-2-butene)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone or Dimethylformamide (DMF)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
Dissolve 4-hydroxybenzaldehyde in acetone or DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add potassium carbonate (or carefully add sodium hydride in an inert atmosphere) to the solution.
-
Slowly add prenyl bromide to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Sensory Evaluation Protocol: Odor Profile
This protocol outlines a standard procedure for determining the odor profile of a fragrance ingredient using a trained sensory panel.
Materials:
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This compound
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Odorless solvent (e.g., diethyl phthalate or ethanol)
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Glass smelling strips
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Odor-free evaluation booths
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Data collection forms or software
Procedure:
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Sample Preparation: Prepare a series of dilutions of the target compound in the chosen solvent (e.g., 10%, 1%, 0.1% w/w).
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Panelist Selection: Select a panel of 8-12 trained individuals with demonstrated olfactory acuity.
-
Evaluation:
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Dip a smelling strip into a dilution, ensuring the same depth and duration for each sample.
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Present the strip to the panelist in a controlled environment.
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Ask the panelist to describe the odor at different time intervals (top note, middle note, base note) over several hours.
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Panelists should rate the intensity of various odor descriptors (e.g., sweet, almond, green, fruity) on a labeled magnitude scale (LMS) or a visual analog scale (VAS).
-
-
Data Analysis: Analyze the collected data to create a comprehensive odor profile and a spider web chart illustrating the relative intensities of the different odor facets.
Gas Chromatography-Olfactometry (GC-O) Protocol
GC-O is a powerful technique to identify the specific aroma-active compounds in a sample.
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port.
-
Appropriate GC column (e.g., DB-5ms).
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Helium carrier gas.
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Solution of this compound in a suitable solvent.
Procedure:
-
Injection: Inject a small volume of the sample solution into the GC.
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Separation: The compounds are separated based on their volatility and interaction with the column stationary phase.
-
Detection: The effluent from the column is split between the MS detector and the olfactometry port.
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Olfactory Analysis: A trained assessor sniffs the effluent from the olfactometry port and records the time, duration, and description of any detected odors.
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MS Analysis: The MS detector simultaneously records the mass spectrum of the eluting compounds.
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Data Correlation: Correlate the olfactory data with the MS data to identify the specific compound responsible for each aroma impression.
Potential Applications in Fragrance and Flavor
Based on its predicted sensory profile, this compound could be a valuable ingredient in a variety of fragrance and flavor formulations.
Fragrance Applications:
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Fine Fragrances: To impart a modern, green, and fruity twist to floral and oriental fragrances.
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Personal Care: In shampoos, soaps, and lotions to provide a fresh and pleasant scent.
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Air Care: As a component in air fresheners and candles to create a welcoming and natural ambiance.
Flavor Applications:
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Beverages: To enhance fruit flavors, particularly cherry and other stone fruits, in juices and soft drinks.
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Confectionery: In hard candies, chewing gum, and baked goods to provide a complex nutty and fruity flavor.
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Dairy Products: To add a unique flavor dimension to yogurts and ice creams.
Signaling Pathways in Olfactory Perception
The perception of this compound, like any odorant, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. This interaction triggers a G-protein coupled receptor (GPCR) signaling cascade.
Conclusion
While specific quantitative sensory data for this compound remains to be fully elucidated in the public domain, its chemical structure strongly suggests a promising and versatile profile for both fragrance and flavor applications. The protocols outlined in these notes provide a robust framework for researchers to synthesize, evaluate, and explore the potential of this intriguing molecule. Further research, particularly in the areas of sensory analysis and application testing, is warranted to fully realize its capabilities as a novel fragrance and flavor ingredient.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde
Welcome to the technical support center for the synthesis of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with a prenyl halide, such as 1-bromo-3-methyl-2-butene (prenyl bromide), in the presence of a base.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key reactants are 4-hydroxybenzaldehyde and a prenylating agent, most commonly prenyl bromide or prenyl chloride. A base is required to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, and a suitable solvent is needed to facilitate the reaction.
Q3: What is the general reaction scheme?
A3: The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. The phenoxide ion, generated from 4-hydroxybenzaldehyde and a base, acts as a nucleophile and attacks the electrophilic carbon of the prenyl halide, displacing the halide and forming the ether linkage.
Q4: What kind of yields can I expect from this synthesis?
A4: Reported yields for this synthesis can vary significantly, typically ranging from 55% to over 85%, depending on the specific reaction conditions employed. Optimization of the base, solvent, and temperature is crucial for achieving high yields.
Troubleshooting Guide
Low or No Product Yield
Issue: After carrying out the reaction and work-up, I have a very low yield of the desired product, or no product at all.
Possible Causes and Solutions:
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Ineffective Deprotonation of 4-hydroxybenzaldehyde: The phenolic hydroxyl group of 4-hydroxybenzaldehyde needs to be deprotonated to form the more nucleophilic phenoxide.
-
Solution: Ensure your base is strong enough and used in a sufficient amount (typically 1.1 to 2 equivalents). For weaker bases like potassium carbonate (K₂CO₃), ensure it is finely powdered and the reaction is sufficiently heated to drive the reaction forward. For very dry conditions, a stronger base like sodium hydride (NaH) can be used, but requires an anhydrous solvent and careful handling.
-
-
Poor Quality of Reagents: The prenyl halide can degrade over time.
-
Solution: Use freshly distilled or high-purity prenyl bromide or chloride. Check the purity of your 4-hydroxybenzaldehyde as well.
-
-
Inappropriate Solvent: The choice of solvent is critical for an SN2 reaction.
-
Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone. These solvents solvate the cation of the base, leaving the anion more nucleophilic, and they do not participate in hydrogen bonding which can hinder the nucleophile.
-
-
Reaction Temperature is Too Low: The reaction may be too slow at room temperature, especially with weaker bases.
-
Solution: Heating the reaction mixture is often necessary. A temperature range of 50-80 °C is commonly employed. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
-
Presence of Water: Moisture can consume the base (especially NaH) and protonate the phenoxide, reducing its nucleophilicity.
-
Solution: Use anhydrous solvents and dry glassware, especially when using moisture-sensitive reagents like sodium hydride.
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Presence of Significant Byproducts
Issue: My final product is contaminated with significant amounts of byproducts, making purification difficult and lowering the overall yield.
Possible Causes and Solutions:
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C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).
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Solution: To favor O-alkylation, use polar aprotic solvents like DMF or acetonitrile. Protic solvents like water or ethanol can solvate the oxygen atom of the phenoxide through hydrogen bonding, making the carbon atoms of the ring more accessible for alkylation.[1]
-
-
Elimination Reaction: The prenyl halide can undergo an elimination reaction (E2) in the presence of a strong base, forming isoprene or other dienes, instead of the desired substitution reaction.
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Solution: Use a milder base like potassium carbonate or cesium carbonate. If a strong base is necessary, maintain a moderate reaction temperature, as higher temperatures favor elimination. Prenyl bromide is a primary halide, which generally favors substitution over elimination.
-
-
Dialkylation: In some cases, dialkylation of the aromatic ring can occur, though this is less common for this specific substrate.
-
Solution: Use a stoichiometric amount of the prenyl halide (1.0-1.2 equivalents). An excess of the alkylating agent can increase the likelihood of side reactions.
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Data Presentation: Comparison of Reaction Conditions
| Base | Solvent | Temperature (°C) | Reported Yield (%) | Reference |
| K₂CO₃ | Acetone | Reflux | ~70-85 | General Williamson Ether Synthesis Protocols |
| NaH | DMF | Room Temp to 60 | ~80-90 | General Williamson Ether Synthesis Protocols |
| K₂CO₃ | DMF | 80 | High | General Williamson Ether Synthesis Protocols |
| Cs₂CO₃ | Acetonitrile | Room Temp | High | General Williamson Ether Synthesis Protocols |
Note: The yields are approximate and can vary based on reaction scale, purity of reagents, and specific work-up procedures.
Experimental Protocols
Method A: Potassium Carbonate in Acetone
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), finely powdered potassium carbonate (1.5 eq), and acetone (10-15 mL per gram of 4-hydroxybenzaldehyde).
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Addition of Prenyl Bromide: Add 1-bromo-3-methyl-2-butene (1.1 eq) dropwise to the stirring suspension.
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent system).
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Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetone.
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Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and then with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Method B: Sodium Hydride in DMF
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Caution: Sodium hydride (NaH) is a highly reactive and flammable solid. It reacts violently with water. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.
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Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a 60% dispersion of sodium hydride in mineral oil (1.2 eq). Wash the NaH with anhydrous hexane to remove the mineral oil and then carefully add anhydrous DMF.
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Formation of Phenoxide: Cool the NaH suspension in DMF to 0 °C in an ice bath. Slowly add a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
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Addition of Prenyl Bromide: Cool the reaction mixture back to 0 °C and add 1-bromo-3-methyl-2-butene (1.1 eq) dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.
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Work-up: Carefully quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
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Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General reaction pathway for the synthesis.
Caption: Troubleshooting workflow for low product yield.
References
Purification strategies for 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde from reaction mixtures.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde from reaction mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, typically synthesized via the Williamson ether synthesis from 4-hydroxybenzaldehyde and a prenyl halide (e.g., 1-bromo-3-methyl-2-butene).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Ineffective deprotonation of 4-hydroxybenzaldehyde.- Inactive prenyl halide.- Inappropriate reaction temperature. | - Ensure a strong enough base (e.g., K₂CO₃, NaH) is used in an appropriate solvent (e.g., DMF, acetone).[1][2][3]- Check the quality of the prenyl halide; it can degrade over time.- Optimize the reaction temperature. For Williamson ether synthesis, heating is often required.[4] |
| Product is Contaminated with Starting Materials | - Incomplete reaction.- Inefficient work-up procedure. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Perform an aqueous work-up to remove the base and unreacted 4-hydroxybenzaldehyde. Washing with water can be effective.[4]- Unreacted prenyl halide is often volatile and can be removed under reduced pressure. |
| Presence of O- and C-Alkylated Byproducts | - Reaction conditions favoring C-alkylation. | - While O-alkylation is generally favored for phenoxides, C-alkylation can occur. Using a polar aprotic solvent like DMF can favor O-alkylation. |
| Product Appears as an Oil or Gummy Solid and is Difficult to Handle | - Presence of residual solvent (e.g., DMF, DMSO).- Impurities preventing crystallization. | - Ensure all high-boiling solvents are thoroughly removed under high vacuum.[5]- Purify the product using column chromatography.[4][5][6]- Attempt crystallization from a suitable solvent system. For a similar compound, a 1:1 mixture of hexane and toluene was used for recrystallization.[4] |
| Difficulty in Separating Product from Impurities by Column Chromatography | - Inappropriate solvent system for chromatography. | - Develop an optimal solvent system using TLC. For a similar compound, a mobile phase of hexane-EtOAc (10:1) gave an Rf value of 0.39.[6] Another system used was hexane-Et₂O.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the Williamson ether synthesis. This involves the reaction of 4-hydroxybenzaldehyde with a prenyl halide, such as 1-bromo-3-methyl-2-butene, in the presence of a base like potassium carbonate in a solvent such as DMF.[1][2][3][4]
Q2: What are the expected impurities in the synthesis of this compound?
A2: The primary impurities are typically unreacted starting materials: 4-hydroxybenzaldehyde and the prenyl halide. Other potential impurities include the base used in the reaction (e.g., potassium carbonate) and byproducts from side reactions, although the Williamson ether synthesis with a primary halide is generally efficient.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase, such as hexane/ethyl acetate (e.g., 10:1), can be used to separate the product from the starting materials.[6] The spots can be visualized under UV light.
Q4: What is a standard work-up procedure for the reaction mixture?
A4: A typical aqueous work-up involves cooling the reaction mixture, pouring it into ice water, and extracting the product with an organic solvent like ethyl acetate. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. For a similar reaction, simply adding the cooled reaction mixture to ice water resulted in the precipitation of the product, which was then washed with water.[4]
Q5: What are the recommended purification strategies for this compound?
A5: The primary purification methods are:
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Column Chromatography: This is a highly effective method for obtaining a pure product. Silica gel is a common stationary phase, with a mobile phase typically consisting of a mixture of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate or diethyl ether).[4][6]
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Crystallization: If the crude product is a solid, crystallization can be an efficient purification method. The choice of solvent is crucial and may require some experimentation. A 1:1 mixture of hexane and toluene has been used for a similar compound.[4]
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Extraction: A bisulfite extraction can be a selective method for purifying aldehydes from non-aldehyde impurities. This involves reacting the crude mixture with a saturated aqueous solution of sodium bisulfite to form a water-soluble adduct of the aldehyde. The non-aldehyde impurities can then be extracted with an organic solvent. The aldehyde can be regenerated from the aqueous layer by adding an acid or base.
Q6: How can I confirm the purity and identity of the final product?
A6: The purity and identity of this compound can be confirmed using several analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide information about the chemical structure of the compound.
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Mass Spectrometry (MS): This will confirm the molecular weight of the product.
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Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the aldehyde and ether linkages.
Experimental Protocols
General Protocol for Williamson Ether Synthesis
To a solution of 4-hydroxybenzaldehyde in a suitable solvent (e.g., DMF), add a base (e.g., 1.5 equivalents of K₂CO₃). Stir the mixture at room temperature for a short period, then add the prenyl halide (e.g., 1.2 equivalents of 1-bromo-3-methyl-2-butene). Heat the reaction mixture (e.g., at 100°C) and monitor its progress by TLC.[4] After completion, cool the mixture, add it to ice water, and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it under reduced pressure to obtain the crude product.
Column Chromatography Protocol
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Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane/ethyl acetate, 10:1).
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Column Packing: Pack a chromatography column with the silica gel slurry.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
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Elution: Elute the column with the mobile phase, collecting fractions.
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Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Bisulfite Extraction Protocol for Aldehyde Purification
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Dissolve the crude reaction mixture in a water-miscible solvent like methanol.
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Add a saturated aqueous solution of sodium bisulfite and shake the mixture vigorously.
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Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate/hexanes).
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Separate the aqueous layer containing the aldehyde-bisulfite adduct.
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Wash the aqueous layer with the organic solvent to remove any remaining impurities.
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Regenerate the aldehyde by adding a suitable reagent (e.g., an acid or a base) to the aqueous layer and then extract the pure aldehyde with an organic solvent.
Data Presentation
Table 1: TLC Parameters for a Related Prenylated Aromatic Aldehyde
| Compound | Mobile Phase | Stationary Phase | Rf Value | Reference |
| 4-Methyl-2-((3-methylbut-2-en-1-yl)oxy)benzaldehyde | Hexane-EtOAc (10:1) | Silica Gel | 0.39 | [6] |
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
Identifying and minimizing side products in the synthesis of prenyloxy benzaldehydes.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of prenyloxy benzaldehydes. The focus is on identifying and minimizing common side products to improve reaction yield and purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of prenyloxy benzaldehydes via the Williamson ether synthesis.
Problem 1: Low Yield of the Desired Prenyloxy Benzaldehyde
| Potential Cause | Recommended Solution | Explanation |
| Incomplete Deprotonation of Hydroxybenzaldehyde | Use a stronger base (e.g., NaH, KH) or ensure the base used (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and used in sufficient excess. | The phenoxide ion is the active nucleophile. Incomplete deprotonation leads to unreacted starting material. Stronger bases ensure complete formation of the phenoxide. |
| Suboptimal Reaction Temperature | For the Williamson ether synthesis, a moderate temperature (e.g., 60-80 °C) is often optimal. Avoid excessively high temperatures. | While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination and Claisen rearrangement, thereby reducing the yield of the desired ether.[1][2] |
| Poor Solvent Choice | Use a polar aprotic solvent such as DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide). | These solvents effectively solvate the cation of the base, leaving the phenoxide anion more nucleophilic and available to attack the prenyl bromide.[3] |
| Degradation of Prenyl Bromide | Use fresh, high-purity prenyl bromide. Store it in a cool, dark place and consider purification before use if necessary. | Prenyl bromide can degrade over time, leading to the formation of byproducts that can interfere with the reaction. |
Problem 2: Formation of a Significant Amount of C-Alkylated Byproduct
| Potential Cause | Recommended Solution | Explanation |
| Use of Protic Solvents | Strictly use polar aprotic solvents like DMF or DMSO. Avoid protic solvents such as ethanol or water. | Protic solvents can solvate the oxygen of the phenoxide ion through hydrogen bonding, making the carbon atoms of the aromatic ring more competitive nucleophilic sites.[4] |
| Choice of Counter-ion | Use bases containing potassium (K⁺) or cesium (Cs⁺) cations (e.g., K₂CO₃, Cs₂CO₃, KH). | Larger, "softer" cations like K⁺ and Cs⁺ tend to associate less tightly with the phenoxide oxygen, favoring O-alkylation. Smaller, "harder" cations like Na⁺ may favor C-alkylation. |
| Reaction Temperature | Maintain a moderate reaction temperature. | Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product. |
Problem 3: Presence of a Rearranged Product (Claisen Rearrangement)
| Potential Cause | Recommended Solution | Explanation |
| High Reaction Temperature | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress to avoid prolonged heating. | The Claisen rearrangement is a thermally induced[5][5]-sigmatropic rearrangement.[1][2] Keeping the temperature as low as possible minimizes the likelihood of this intramolecular reaction occurring. |
| Prolonged Reaction Time | Monitor the reaction by TLC or GC-MS and stop the reaction as soon as the starting material is consumed. | Extended heating, even at moderate temperatures, can provide the necessary energy for the Claisen rearrangement to occur. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing prenyloxy benzaldehydes?
A1: The most common and versatile method is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxybenzaldehyde with a base to form a phenoxide, which then acts as a nucleophile to displace the bromide from prenyl bromide in an Sₙ2 reaction.[3]
Q2: What are the main side products I should be aware of?
A2: The primary side products are:
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C-prenylated benzaldehydes: Resulting from the prenyl group attaching to the carbon of the aromatic ring instead of the oxygen.
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Claisen rearrangement products: Where the prenyl group migrates from the oxygen to the ortho position of the aromatic ring. This is more common at higher temperatures.[1][2]
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Elimination products: From the reaction of prenyl bromide, though this is less common as it is a primary halide.
Q3: How can I favor O-alkylation over C-alkylation?
A3: To favor the desired O-alkylation, you should use a polar aprotic solvent like DMF or DMSO, and a base with a large counter-ion such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4]
Q4: How can I prevent the Claisen rearrangement?
A4: The Claisen rearrangement is primarily driven by heat. To prevent it, carry out the reaction at the lowest effective temperature and for the shortest time necessary for the completion of the Williamson ether synthesis.[1][2]
Q5: What is a general purification strategy for prenyloxy benzaldehydes?
A5: After the reaction, a typical workup involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with a dilute base (to remove unreacted hydroxybenzaldehyde) and brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Experimental Protocols
General Protocol for the Synthesis of Prenyloxy Benzaldehydes
This is a general procedure that can be adapted for the synthesis of ortho-, meta-, and para-prenyloxy benzaldehydes.
Materials:
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Hydroxybenzaldehyde isomer (2-, 3-, or 4-hydroxybenzaldehyde)
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Prenyl bromide (3-methyl-2-butenyl bromide)
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Anhydrous potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the hydroxybenzaldehyde isomer (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 - 2.0 eq).
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Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes.
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Add prenyl bromide (1.1 - 1.2 eq) dropwise to the suspension.
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Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
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Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization Data (Exemplary for 4-Prenyloxybenzaldehyde)
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¹H NMR (CDCl₃, 400 MHz): δ 9.88 (s, 1H, CHO), 7.83 (d, J = 8.8 Hz, 2H, Ar-H), 7.01 (d, J = 8.8 Hz, 2H, Ar-H), 5.50 (t, J = 6.6 Hz, 1H, C=CH), 4.60 (d, J = 6.6 Hz, 2H, OCH₂), 1.82 (s, 3H, CH₃), 1.77 (s, 3H, CH₃).
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¹³C NMR (CDCl₃, 100 MHz): δ 190.8, 163.8, 138.9, 131.9, 129.8, 119.5, 115.0, 65.2, 25.9, 18.3.
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GC-MS: Molecular ion peak corresponding to the mass of the product.
Visualizations
Caption: Workflow for the Williamson ether synthesis of prenyloxy benzaldehydes.
Caption: Troubleshooting decision tree for prenyloxy benzaldehyde synthesis.
References
Optimizing reaction parameters for the synthesis of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method is the Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with a prenyl halide, such as prenyl bromide (1-bromo-3-methyl-2-butene), in the presence of a base and a suitable solvent.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key reactants are 4-hydroxybenzaldehyde and a prenylating agent, most commonly prenyl bromide. A base is required to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, and a polar aprotic solvent is typically used to facilitate the reaction.
Q3: What is the general reaction mechanism?
A3: The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The base removes the acidic proton from the hydroxyl group of 4-hydroxybenzaldehyde to form a phenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the prenyl halide and displacing the halide to form the ether product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Deprotonation: The base used may not be strong enough to fully deprotonate the 4-hydroxybenzaldehyde. 2. Reaction Temperature Too Low: The reaction may not have sufficient energy to proceed at an adequate rate. 3. Poor Quality Reagents: Degradation of the prenyl bromide or wet solvent can inhibit the reaction. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion. | 1. Base Selection: Use a stronger base like sodium hydride (NaH) or ensure anhydrous conditions for bases like potassium carbonate (K₂CO₃). 2. Temperature Adjustment: Gently heat the reaction mixture. Typical temperatures range from room temperature to 80°C, depending on the solvent and base. 3. Reagent Quality: Use freshly distilled or high-purity prenyl bromide and anhydrous solvents. 4. Time Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Formation of Significant Side Products | 1. E2 Elimination: The basic conditions can promote the elimination of HBr from prenyl bromide, forming isoprene. This is more likely with stronger bases and higher temperatures. 2. C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring (C-alkylation) instead of the oxygen atom (O-alkylation). Polar protic solvents can favor C-alkylation. | 1. Reaction Condition Control: Use a milder base like K₂CO₃ and maintain a moderate reaction temperature. 2. Solvent Choice: Employ polar aprotic solvents such as acetone or dimethylformamide (DMF) to favor O-alkylation. |
| Difficulty in Product Purification | 1. Presence of Unreacted 4-hydroxybenzaldehyde: Incomplete reaction or insufficient prenyl bromide. 2. Formation of Isomeric Byproducts: Potential for rearrangement of the prenyl group under certain conditions. | 1. Extraction and Washing: Wash the crude product with an aqueous base solution (e.g., 5% NaOH) to remove unreacted 4-hydroxybenzaldehyde. 2. Chromatography: Use column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate) to separate the desired product from isomers and other impurities. |
| Reaction Stalls or is Sluggish | 1. Poor Solubility of Reagents: The phenoxide salt may not be fully dissolved in the reaction solvent. 2. Inhibition by Water: Traces of water can quench the base and hinder the reaction. | 1. Solvent Selection: Use a solvent that effectively dissolves both the phenoxide salt and the prenyl bromide, such as DMF. 2. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Optimization of Reaction Parameters
The yield of this compound is highly dependent on the choice of base, solvent, temperature, and reaction time. The following table summarizes typical conditions and their impact on the reaction outcome.
| Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reported Yield (%) | Notes |
| K₂CO₃ | Acetone | Reflux (56°C) | 5 - 24 | ~70-90[3][4] | A common and effective combination. Acetone is easy to remove. |
| NaH | DMF | Room Temp - 60°C | 2 - 6 | >90 | NaH is a very strong base and requires strict anhydrous conditions. DMF is a good solvent but has a high boiling point. |
| KOH | Ethanol | Reflux (78°C) | 6 - 12 | ~60-80 | A more traditional method. Ethanol is a protic solvent, which can lead to lower yields due to C-alkylation. |
| Triethylamine | Methanol | Room Temperature | 7 - 20 | ~60[2] | A milder base, often requiring longer reaction times. |
Experimental Protocols
Protocol 1: Synthesis using Potassium Carbonate in Acetone
This protocol is a widely used and reliable method for the synthesis of this compound.
-
Reagent Preparation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq).
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Add a sufficient volume of acetone to dissolve the 4-hydroxybenzaldehyde.
-
-
Reaction:
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add prenyl bromide (1.1 - 1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 56°C) and maintain for 5-8 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Wash the solid residue with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Williamson ether synthesis mechanism and the competing E2 elimination side reaction.
References
Troubleshooting common issues in the Williamson ether synthesis of aromatic compounds.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the Williamson ether synthesis of aromatic compounds. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: My reaction has a very low yield or has not produced any of the desired aromatic ether. What are the potential causes and how can I improve the yield?
A: Low or no yield in a Williamson ether synthesis can stem from several factors. A systematic approach to troubleshooting this issue is outlined in the decision tree below.
Caption: Troubleshooting decision tree for low product yield.
Issue 2: Presence of Significant Byproducts
Q: My reaction is producing significant amounts of byproducts alongside the desired ether. How can I identify and minimize them?
A: The two most common side reactions in the Williamson ether synthesis of aromatic compounds are elimination of the alkyl halide and C-alkylation of the phenoxide.
-
Elimination (E2 Reaction): This is more likely to occur with secondary and tertiary alkyl halides.[1][2] The alkoxide, being a strong base, can abstract a proton from the alkyl halide, leading to the formation of an alkene.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon atom of the aromatic ring (C-alkylation, undesired).[3]
-
Solution:
-
The choice of solvent plays a crucial role. Polar aprotic solvents like DMF or DMSO favor O-alkylation.[4] Protic solvents can solvate the oxygen atom of the phenoxide, making the ring carbons more nucleophilic and thus favoring C-alkylation.[4]
-
Phase-transfer catalysis can also be employed to favor O-alkylation.[3]
-
-
Issue 3: Incomplete Reaction
Q: My TLC analysis shows the presence of both my starting phenol and the desired ether product, but the reaction does not seem to be progressing further. What should I do?
A: An incomplete reaction can be due to several factors:
-
Insufficient Base: The phenol may not be fully deprotonated. Ensure at least one equivalent of a sufficiently strong base is used. For less acidic phenols, a stronger base like sodium hydride (NaH) might be necessary.
-
Reaction Time: The reaction may simply need more time to go to completion. Continue monitoring the reaction by TLC for a few more hours. Typical reaction times can range from 1 to 8 hours.[3]
-
Temperature: The reaction may not have enough energy to proceed to completion. Consider increasing the temperature, typically to the range of 50-100 °C.[3]
-
Reagent Decomposition: One of the reagents might be degrading under the reaction conditions. Ensure the reagents are of good quality and the reaction is performed under an inert atmosphere if necessary.
Frequently Asked Questions (FAQs)
Q1: What are the ideal reaction conditions for a Williamson ether synthesis with an aromatic compound?
A1: The ideal conditions are highly dependent on the specific substrates being used. However, a general set of conditions that serves as a good starting point is as follows:
| Parameter | Recommended Condition | Rationale |
| Phenol | Substituted or unsubstituted phenol | The acidity of the phenol will influence the choice of base. |
| Alkylating Agent | Primary alkyl halide (I > Br > Cl) | Minimizes the competing elimination reaction. Iodides are the most reactive.[1][5] |
| Base | K₂CO₃, Cs₂CO₃, NaOH, KOH, NaH | The choice depends on the pKa of the phenol. Weaker bases like K₂CO₃ are often sufficient for phenols, while stronger bases like NaH may be needed for less acidic phenols.[6] |
| Solvent | Polar aprotic (DMF, DMSO, Acetonitrile) | These solvents solvate the cation but not the phenoxide anion, increasing its nucleophilicity and favoring O-alkylation.[3][4] |
| Temperature | 50 - 100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without promoting excessive side reactions.[3] |
| Reaction Time | 1 - 8 hours | The reaction progress should be monitored by TLC.[3] |
Q2: How does phase-transfer catalysis work in this synthesis, and when should I use it?
A2: Phase-transfer catalysis (PTC) is a technique used to facilitate the reaction between reactants in two different phases (e.g., a solid and a liquid, or two immiscible liquids). In the Williamson ether synthesis, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the phenoxide anion from the solid or aqueous phase to the organic phase where the alkyl halide is dissolved. This increases the concentration of the nucleophile in the organic phase, thereby accelerating the reaction rate.[3]
You should consider using a phase-transfer catalyst when:
-
You are using a solid inorganic base (e.g., K₂CO₃, NaOH) that has low solubility in the organic solvent.
-
You want to use a two-phase solvent system (e.g., toluene/water).
-
You are experiencing slow reaction rates under standard conditions.
Q3: Can I use secondary or tertiary alkyl halides in this reaction?
A3: It is generally not recommended to use secondary or tertiary alkyl halides for the Williamson ether synthesis with phenoxides.[1][2] This is because phenoxides are strong bases, and they will preferentially promote the E2 elimination of secondary and tertiary alkyl halides to form alkenes, significantly reducing the yield of the desired ether.[1][5] Primary alkyl halides are the preferred substrates as they are more susceptible to Sₙ2 attack and less prone to elimination.[1][3]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Aromatic Ethers
This protocol is a general guideline and may need to be optimized for specific substrates.
Caption: General experimental workflow for Williamson ether synthesis.
Protocol 2: Synthesis of 2-Butoxynaphthalene [1]
This protocol provides a specific example for the synthesis of an aromatic ether.
-
Reagent Preparation: In a 5 mL conical reaction vial equipped with a spin vane, add 150 mg of 2-naphthol and 2.5 mL of ethanol. Commence stirring.[1]
-
Deprotonation: Add 87 mg of sodium hydroxide to the solution and stir until the 2-naphthol is completely dissolved.[1]
-
Alkylation: Add 0.15 mL of 1-bromobutane to the reaction mixture.[1]
-
Reaction: Heat the reaction to reflux for 50 minutes.[1]
-
Workup: Cool the reaction vial and add ice to bring the total volume to approximately 5 mL. Place the vial in an ice bath for 10 minutes to precipitate the product.[1]
-
Isolation: Collect the solid product by vacuum filtration using a Hirsch funnel. Wash the solid with 1-2 mL of ice-cold water.[1]
-
Drying: Draw air through the solid for 5-10 minutes to dry the product.[1]
Data Presentation
The following table summarizes reaction conditions and yields for the synthesis of various aromatic ethers.
| Phenol | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Naphthol | 1-Bromobutane | NaOH | Ethanol | Reflux | 0.83 | Not specified |
| Phenol | Benzyl chloride | K₂CO₃ | Solvent-free | 60 | 6 | 82 |
| 2-Bromophenol | Diethyl sulfate | K₂CO₃ | Solvent-free | 60 | 0.5 | 92 |
| 3-Nitrophenol | Dimethyl sulfate | K₂CO₃ | Solvent-free | 60 | 0.5 | 90 |
| 4-Hydroxybenzaldehyde | Benzyl chloride | K₂CO₃ | Solvent-free | 60 | 6 | 82 |
| 1,4-Dihydroxybenzene | Dimethyl sulfate | K₂CO₃ | Solvent-free | 60 | 1.5 | 80 |
References
Stability of the prenyl ether group under different reaction conditions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and use of the prenyl ether protecting group in organic synthesis. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the prenyl ether group generally stable?
The prenyl ether group is a robust protecting group stable to a variety of conditions, making it a valuable tool in multi-step synthesis. It is generally stable under:
-
Basic conditions: It can withstand strong bases like potassium tert-butoxide (KOtBu).
-
Many standard transformations: It is compatible with reactions such as the formation of acetals and silyl ethers.[1]
Q2: What are the common methods for cleaving a prenyl ether?
Several methods are available for the deprotection of prenyl ethers, allowing for flexibility in synthetic design. The most common methods include:
-
Oxidative cleavage: Using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a mild and efficient method.[1]
-
Lewis acid-mediated cleavage: Boron trifluoride etherate (BF₃·OEt₂) is effective for the deprotection of prenyl ethers of both aromatic and aliphatic alcohols.[2]
-
Palladium-catalyzed cleavage: Pd(0)-catalyzed deprotection using barbituric acid derivatives can be used for selective cleavage.[3]
-
Reductive cleavage: A combination of Zirconium(IV) chloride (ZrCl₄) and sodium borohydride (NaBH₄) can chemoselectively cleave prenyl ethers.[1]
Q3: Is the prenyl ether group sensitive to acidic conditions?
Yes, the prenyl ether group can be sensitive to acidic conditions, particularly strong acids.[4][5] While it shows some stability to weak acids, prolonged exposure or strong acidic environments can lead to cleavage. For instance, some acetal-type protecting groups like 1-ethoxyethyl (OEE) ethers are known to be surprisingly unstable to acidic conditions and can hydrolyze during chromatography.
Q4: How does the stability of a prenyl ether compare to other common ether protecting groups like benzyl (Bn) or p-methoxybenzyl (PMB) ethers?
The prenyl ether offers a unique stability profile. It is generally more labile than a benzyl ether under certain oxidative conditions (e.g., with DDQ), allowing for selective deprotection. The cleavage of p-methoxybenzyl (PMB) ethers can also be achieved with DDQ, often faster than simple benzyl ethers due to the electron-donating methoxy group.[6] The choice between these groups often depends on the desired orthogonality in a synthetic sequence.
Troubleshooting Guides
Issue 1: Incomplete or Slow Cleavage of Prenyl Ether
Symptoms:
-
TLC or LC-MS analysis shows significant amounts of starting material remaining after the expected reaction time.
-
Yield of the deprotected alcohol is low.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Reagent | Increase the equivalents of the deprotecting agent (e.g., DDQ, BF₃·OEt₂). Monitor the reaction by TLC to determine the optimal amount. |
| Low Reaction Temperature | For some deprotection methods, gentle heating may be required. For instance, some ether cleavages are slow at room temperature and require heat.[7] |
| Poor Reagent Quality | Use freshly opened or properly stored reagents. DDQ, for example, can degrade over time. |
| Solvent Effects | Ensure the correct solvent system is being used as specified in the protocol. For DDQ cleavage, a mixture of CH₂Cl₂ and water is typically used.[1] For BF₃·OEt₂ cleavage, dry 1,4-dioxane is recommended.[2] |
Issue 2: Formation of Side Products During Cleavage
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material or the desired product.
-
Difficulty in purifying the desired alcohol.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Acid-Catalyzed Rearrangement or Cyclization | With acidic cleavage methods (e.g., BF₃·OEt₂), sensitive substrates may undergo side reactions. Consider using a milder, neutral deprotection method like DDQ. In some cases, intramolecular cyclization can occur, especially with ortho-prenylated phenols.[8] |
| Over-oxidation | When using oxidative cleavage agents like DDQ, sensitive functional groups in the substrate may be oxidized. Use the minimum effective amount of the oxidant and monitor the reaction closely. A catalytic amount of DDQ with a co-oxidant like Mn(OAc)₃ can be a milder alternative.[1] |
| Friedel-Crafts/Iodocyclization with Iodine | When using iodine for deprotection of aryl prenyl ethers, 3-iodo-2,2-dimethylchroman derivatives can form as side products.[1] |
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the cleavage of prenyl ethers.
Table 1: Oxidative Cleavage with DDQ [1]
| Substrate | Time (h) | Yield (%) |
| Prenyl ether of menthol | 1.5 | 92 |
| Prenyl ether of cholesterol | 3 | 89 |
| Prenyl ether of diacetone glucose | 9 | 85 |
Table 2: Lewis Acid-Mediated Cleavage with BF₃·OEt₂ [2]
| Substrate | Time (h) | Yield (%) |
| 4-(Prenyloxy)acetophenone | 3 | 95 |
| 1-(Prenyloxy)naphthalene | 4 | 92 |
| 4-(Prenyloxy)benzoic acid prenyl ester | 6 | 90 (both ether and ester cleaved) |
Experimental Protocols
Protocol 1: Formation of a Prenyl Ether
This protocol describes a general method for the protection of an alcohol as a prenyl ether using prenyl bromide.
Materials:
-
Alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Prenyl bromide (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add NaH portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add prenyl bromide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with EtOAc (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Cleavage of a Prenyl Ether using DDQ[1]
This protocol details the oxidative deprotection of a prenyl ether.
Materials:
-
Prenyl ether (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the prenyl ether in a 9:1 mixture of CH₂Cl₂ and water.
-
Add DDQ to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC. Reaction times can vary from 45 minutes to 9 hours depending on the substrate.[1]
-
Upon completion, filter the reaction mixture to remove the precipitated 2,3-dichloro-5,6-dicyanohydroquinone.
-
To the filtrate, add saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂ (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
Protocol 3: Cleavage of a Prenyl Ether using BF₃·OEt₂[2]
This protocol describes the deprotection of a prenyl ether using a Lewis acid.
Materials:
-
Prenyl ether (1.0 eq)
-
Boron trifluoride etherate (BF₃·OEt₂, 1.5 - 2.0 eq)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the prenyl ether in anhydrous 1,4-dioxane under an inert atmosphere.
-
Gradually add BF₃·OEt₂ to the stirred solution at room temperature.
-
Stir the reaction mixture for 3-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer with water (3-4 times) to decompose the BF₃·OEt₂ complex.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
- 8. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in scaling up the production of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via the Williamson ether synthesis, which is a common method for its preparation.[1]
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield of the desired this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low product yield is a common challenge and can be attributed to several factors:
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Incomplete Deprotonation of 4-Hydroxybenzaldehyde: The reaction is initiated by the deprotonation of the hydroxyl group on 4-hydroxybenzaldehyde to form a phenoxide ion. If the base used is not strong enough or is used in insufficient quantity, this initial step will be incomplete, leading to a low yield. Consider using a stronger base like sodium hydride (NaH) or ensuring your base (e.g., K2CO3, Cs2CO3) is anhydrous and used in excess.[1][2]
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Poor Quality of Reagents: The purity of your starting materials is crucial. 4-hydroxybenzaldehyde can oxidize over time, and prenyl bromide is susceptible to degradation. Ensure you are using high-purity reagents.
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate. While room temperature can be sufficient, gentle heating (e.g., to 40-60 °C) can often improve the reaction rate and yield. However, excessive heat can promote side reactions.
-
Inefficient Stirring: In a heterogeneous mixture (e.g., with solid K2CO3), efficient stirring is necessary to ensure proper mixing and reaction between the reagents.
-
Issue 2: Presence of Multiple Byproducts in the Final Product Mixture
-
Question: My crude product shows multiple spots on the TLC plate, indicating the presence of several byproducts. What are these byproducts and how can I minimize their formation?
-
Answer: The formation of byproducts is a significant challenge in this synthesis. The most common side reactions include:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the carbon atoms of the aromatic ring. Reaction at the carbon atom leads to the formation of C-prenylated isomers. To favor O-alkylation, it is generally recommended to use polar aprotic solvents like DMF or DMSO.[3][4]
-
Bis-prenylation: If an excess of prenyl bromide is used or if the reaction is allowed to proceed for too long, a second prenyl group can be added to the molecule, resulting in bis-prenylated byproducts.[3] Careful control of the stoichiometry of the reactants is essential to minimize this.
-
Hydrolysis of Prenyl Bromide: If there is moisture in the reaction mixture, prenyl bromide can hydrolyze to form 3-methyl-2-buten-1-ol. Ensure all glassware is dry and use anhydrous solvents.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble isolating the pure this compound from the reaction mixture. What are the recommended purification techniques?
-
Answer: Purifying the final product can be challenging due to the presence of structurally similar byproducts and unreacted starting materials.
-
Column Chromatography: This is the most effective method for separating the desired product from C-alkylated isomers and other byproducts. A silica gel column with a gradient elution system of ethyl acetate and hexane is typically effective.
-
Recrystallization: If the crude product is relatively pure, recrystallization can be a good final purification step. Suitable solvent systems include ethanol/water or hexane/ethyl acetate.
-
Aqueous Workup: Before chromatographic purification, a thorough aqueous workup is important. This involves washing the organic extract with a dilute base (like NaOH solution) to remove unreacted 4-hydroxybenzaldehyde, followed by washing with brine and drying over an anhydrous salt like sodium sulfate.
-
Frequently Asked Questions (FAQs)
-
Question: What is the typical reaction mechanism for the synthesis of this compound?
-
Answer: The most common synthesis route is the Williamson ether synthesis.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. First, a base is used to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of prenyl bromide, displacing the bromide ion and forming the ether linkage.
-
Question: What are the recommended solvents and bases for this reaction?
-
Answer: Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation of the base, leaving the anion more nucleophilic.[1][2] Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and sodium hydride (NaH). The choice of base can influence the reaction rate and selectivity, with stronger bases like NaH often leading to faster reactions.[1]
-
Question: Are there any safety precautions I should be aware of when performing this synthesis?
-
Answer: Yes, several safety precautions should be taken:
-
Prenyl bromide is a lachrymator and an alkylating agent, which means it can be harmful. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Sodium hydride (if used) is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
DMF and DMSO are skin-penetrating solvents. Avoid direct contact with the skin.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| K2CO3 | DMF | Room Temp. | 12 | ~75-85 | General Knowledge |
| NaH | DMF | 0 to Room Temp. | 4-6 | >80 | [1] |
| Cs2CO3 | Acetonitrile | Reflux | 8 | ~80 | General Knowledge |
Note: Yields are approximate and can vary based on the specific experimental setup and purity of reagents.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound using Potassium Carbonate in DMF
-
Reagent Preparation:
-
Dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (K2CO3) (1.5 eq) to the solution.
-
-
Reaction Setup:
-
Place the reaction mixture in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add prenyl bromide (1.2 eq) to the mixture at room temperature while stirring.
-
-
Reaction Execution:
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with a 1M NaOH solution to remove any unreacted 4-hydroxybenzaldehyde.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid or oil.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential side reactions during synthesis.
References
Technical Support Center: Purification and Removal of Unreacted Starting Materials
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the removal of unreacted starting materials from final products. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and helpful data to streamline your purification processes.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during product purification, presented in a question-and-answer format.
Column Chromatography
Q1: My compound is stuck at the top of the column and won't elute, even with a very polar solvent system. What should I do?
A1: This common issue can arise from several factors:
-
Compound Precipitation: Your compound may have precipitated on the column, especially if it was loaded in a solvent in which it is only sparingly soluble at room temperature. Try to redissolve the compound by adding a small amount of a stronger, more polar solvent directly to the top of the silica.
-
Compound Decomposition: The compound might be unstable on silica gel. You can test this by spotting a solution of your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot appears. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.
-
Incorrect Solvent System: Ensure your solvent system is appropriate for your compound's polarity. For highly polar compounds, consider using a reverse-phase column or a more aggressive solvent system, such as one containing a small percentage of ammonia in methanol/dichloromethane.
Q2: My compound is coming off the column, but the fractions are contaminated with a starting material that has a very similar Rf value.
A2: Separating compounds with similar Rf values can be challenging. Here are a few strategies:
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Optimize Your Solvent System: A small change in the solvent polarity can sometimes be enough to improve separation. Try running a gradient elution, where you gradually increase the polarity of the mobile phase.
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Change the Stationary Phase: If you are using silica gel, consider switching to alumina, or vice-versa. Different adsorbents can have different selectivities.
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Use a Longer Column: Increasing the length of the stationary phase can improve the separation of closely eluting compounds.
-
Consider an Alternative Purification Method: If chromatography is not providing the desired purity, recrystallization or distillation may be more effective if your compound is a solid or a liquid with a distinct boiling point, respectively.
Recrystallization
Q3: I've dissolved my crude product in the hot solvent, but no crystals form upon cooling. What went wrong?
A3: This is a frequent problem in recrystallization and can usually be resolved with one of the following techniques:
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Too Much Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can:
-
Scratch the inside of the flask with a glass rod just below the surface of the liquid. The small scratches on the glass can provide a nucleation site for crystal growth.
-
Add a seed crystal of the pure compound. This will provide a template for crystallization to begin.
-
-
Cooling Too Quickly: Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q4: My product "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens with low-melting point solids or when the solution is too concentrated.
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent and allow it to cool slowly.
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Change the Solvent System: The chosen solvent may not be ideal. A different solvent or a solvent pair might be necessary to achieve proper crystallization.
Liquid-Liquid Extraction
Q5: An emulsion has formed between the aqueous and organic layers, and they won't separate. What can I do?
A5: Emulsions are a common frustration during extractions. Here's how to deal with them:
-
Be Patient: Sometimes, simply letting the separatory funnel stand for a longer period will allow the layers to separate.
-
Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Gentle Swirling: Gently swirl the contents of the separatory funnel instead of vigorous shaking.
-
Filtration: For persistent emulsions, you can try filtering the mixture through a plug of glass wool or Celite.
Q6: I'm not sure which layer is the aqueous layer and which is the organic layer. How can I tell?
A6: A simple "drop test" can identify the layers:
-
Carefully add a few drops of water to the top of the separatory funnel.
-
Observe where the drops go. If they mix with the top layer, the top layer is aqueous. If they pass through the top layer and mix with the bottom layer, the bottom layer is aqueous. As a general rule, chlorinated solvents (like dichloromethane and chloroform) are denser than water and will be the bottom layer, while most other common organic solvents (like diethyl ether, ethyl acetate, and hexanes) are less dense than water and will be the top layer.
Distillation
Q7: The distillation is proceeding very slowly, or not at all, even though the heating mantle is at a high temperature.
A7: Several factors can lead to a slow or stalled distillation:
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Insufficient Heating: The heating mantle may not be providing enough heat to the distilling flask. Ensure good contact between the mantle and the flask. You can also insulate the distillation head with glass wool or aluminum foil to minimize heat loss.
-
Vapor Leaks: Check all the joints in your distillation apparatus to ensure they are properly sealed. Leaks will prevent the buildup of vapor pressure necessary for distillation.
-
Incorrect Thermometer Placement: The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
Q8: The temperature is fluctuating during the distillation.
A8: A stable temperature plateau is indicative of a pure substance distilling. Fluctuations can mean:
-
Impurities are Present: The mixture may contain multiple components with different boiling points.
-
Uneven Heating: Ensure the heating of the distilling flask is consistent. A stirring bar or boiling chips can help to ensure smooth boiling.
-
Condenser Issues: Check that the condenser is cool and that water is flowing through it at a steady rate.
Experimental Protocols
Here are detailed methodologies for key purification techniques.
Protocol 1: Flash Column Chromatography
-
Preparation of the Column:
-
Secure a glass column vertically with a clamp.
-
Add a small plug of cotton or glass wool to the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the cotton. .
-
-
Packing the Column:
-
Fill the column with the chosen non-polar solvent (e.g., hexanes).
-
In a separate beaker, create a slurry of silica gel in the same solvent.
-
Gently pour the slurry into the column. Tap the side of the column to ensure even packing and to dislodge any air bubbles.
-
Allow the solvent to drain until the solvent level is just above the top of the silica gel.
-
Add another thin layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluting solvent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Begin collecting fractions in labeled test tubes or flasks as the solvent flows through the column.
-
Monitor the separation by thin-layer chromatography (TLC) of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product into a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent will dissolve the compound poorly at room temperature but well at its boiling point.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them. Keep the solution hot during this process to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
-
Protocol 3: Liquid-Liquid Extraction
-
Preparation:
-
Ensure the stopcock of the separatory funnel is closed and place it securely in a ring stand.
-
Pour the reaction mixture and the extraction solvent into the separatory funnel. The funnel should not be more than two-thirds full.
-
-
Extraction:
-
Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel and vent it by opening the stopcock to release any pressure.
-
Close the stopcock and shake the funnel gently for a few seconds, then vent again. Repeat this process several times.
-
-
Separation of Layers:
-
Place the funnel back in the ring stand and allow the layers to fully separate.
-
Remove the stopper and carefully drain the bottom layer into a clean flask.
-
Pour the top layer out of the top of the funnel into a separate clean flask to avoid contamination.
-
-
Washing and Drying:
-
The organic layer can be "washed" with water or a brine solution to remove any water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
-
Solvent Removal:
-
Filter the dried organic solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to isolate the product.
-
Protocol 4: Simple Distillation
-
Apparatus Setup:
-
Assemble the distillation apparatus consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.[1]
-
Place the liquid to be distilled in the distilling flask, along with a few boiling chips or a magnetic stir bar.[2]
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distilling head.[1]
-
-
Distillation:
-
Turn on the cooling water to the condenser, ensuring water flows in at the bottom and out at the top.[2]
-
Begin heating the distilling flask gently.
-
Observe the temperature on the thermometer. When the vapor reaches the thermometer, the temperature will rise and then stabilize. This stable temperature is the boiling point of the liquid.[1]
-
-
Collection of Distillate:
-
Collect the liquid that condenses and drips into the receiving flask.
-
Continue the distillation until a small amount of liquid remains in the distilling flask. Do not distill to dryness.
-
-
Shutdown:
-
Turn off the heat and allow the apparatus to cool before disassembling.
-
Quantitative Data Summary
The choice of solvent is critical for successful purification. The following table summarizes the properties of common organic solvents used in purification techniques.
| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity Index | Miscibility with Water | Primary Use Cases in Purification |
| Non-Polar Solvents | |||||
| Hexane | 69 | 0.655 | 0.1 | Immiscible | Column Chromatography (eluent), Extraction |
| Toluene | 111 | 0.867 | 2.4 | Immiscible | Recrystallization, Extraction |
| Diethyl Ether | 35 | 0.713 | 2.8 | Slightly | Extraction |
| Polar Aprotic Solvents | |||||
| Dichloromethane | 40 | 1.33 | 3.1 | Immiscible | Column Chromatography (eluent), Extraction |
| Ethyl Acetate | 77 | 0.902 | 4.4 | Slightly | Column Chromatography (eluent), Recrystallization, Extraction |
| Acetone | 56 | 0.784 | 5.1 | Miscible | Recrystallization, Washing glassware |
| Acetonitrile | 82 | 0.786 | 5.8 | Miscible | Recrystallization, HPLC mobile phase |
| Polar Protic Solvents | |||||
| Isopropanol | 82 | 0.786 | 3.9 | Miscible | Recrystallization |
| Ethanol | 78 | 0.789 | 4.3 | Miscible | Recrystallization |
| Methanol | 65 | 0.792 | 5.1 | Miscible | Recrystallization, Column Chromatography (eluent) |
| Water | 100 | 1.000 | 10.2 | - | Recrystallization, Extraction (aqueous phase) |
Visualizing Purification Workflows
The following diagrams illustrate the logical steps and decision-making processes involved in troubleshooting common purification challenges.
Caption: Troubleshooting workflow for column chromatography.
Caption: Troubleshooting workflow for recrystallization.
Caption: Troubleshooting workflow for liquid-liquid extraction.
References
Addressing solubility issues of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde in biological assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde. The information provided aims to address common challenges, particularly those related to the compound's solubility in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is an aromatic aldehyde. Published research indicates that it may induce apoptosis (programmed cell death) through the inhibition of Protein Kinase C (PKC). Additionally, it has demonstrated anti-inflammatory properties by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes.
Q2: What are the known stability characteristics of this compound?
The ether linkage of this compound is reported to be stable under basic conditions (pH > 10). However, it is susceptible to rapid hydrolysis at a pH below 3. The compound is thermally stable up to 150°C. For storage, it is recommended to keep the compound in a tightly closed container, in a well-ventilated place, and under nitrogen to prevent degradation.
Q3: I am observing precipitation of the compound in my aqueous assay buffer. What is the estimated water solubility?
The estimated aqueous solubility of this compound is approximately 41.57 mg/L at 25°C. This low water solubility is a common cause of precipitation in biological assays.
Q4: What are the general safety precautions for handling this compound?
Troubleshooting Guide: Solubility Issues
Problem 1: Compound precipitates when added to aqueous buffer from a DMSO stock.
-
Cause: The low aqueous solubility of the compound is exceeded when the DMSO stock is diluted into the aqueous assay buffer.
-
Solutions:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in the assay as low as possible while ensuring the compound remains in solution. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.
-
Serial Dilutions in Co-solvent: Perform serial dilutions of your stock solution in 100% DMSO before the final dilution into the aqueous buffer. This ensures the compound is fully dissolved at each step.
-
Use of Co-solvents: Consider using a mixture of solvents. For example, a 70% ethanol and 30% DMSO mixture might improve solubility.
-
Pre-warming: Gently warming the stock solution at 37°C for a short period before dilution may aid in dissolution.
-
Sonication: Brief sonication of the stock solution can help to break down aggregates and improve dissolution.
-
Problem 2: Inconsistent results or lower than expected activity in cell-based assays.
-
Cause: Poor solubility can lead to an inaccurate concentration of the compound in the assay, resulting in variable and unreliable data.
-
Solutions:
-
Visual Inspection: Before and after adding the compound to the assay plate, visually inspect the wells for any signs of precipitation.
-
Solubility Testing: Perform a preliminary solubility test at the desired final concentration in the assay medium.
-
Use of Surfactants: Low concentrations (e.g., 0.01-0.05%) of non-ionic surfactants like Tween-20 or Triton X-100 can help to maintain the compound in solution. However, their compatibility with the specific assay needs to be validated.
-
Inclusion Complexes: Cyclodextrins can be used to form inclusion complexes, which can significantly enhance the aqueous solubility of hydrophobic compounds.
-
Quantitative Solubility Data (Estimated)
The following table provides estimated solubility values for this compound in common laboratory solvents. These values are based on the known solubility of structurally similar benzaldehyde derivatives and should be used as a guideline. It is recommended to perform in-house solubility testing for precise measurements.
| Solvent | Estimated Solubility Range (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 50 | A good primary solvent for creating high-concentration stock solutions. |
| Ethanol | 10 - 50 | A viable alternative or co-solvent with DMSO. Ensure the final ethanol concentration is tolerated by the biological system. |
| Methanol | 10 - 50 | Similar to ethanol, can be used as a solvent or co-solvent. Check for compatibility with the assay. |
| Water | ~0.04 | Very low solubility, highlighting the need for solubilization strategies in aqueous-based assays. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution
-
Weighing: Accurately weigh a suitable amount of this compound (Molecular Weight: 190.24 g/mol ). For 1 mL of a 10 mM stock, weigh 1.9024 mg.
-
Dissolution: Add the appropriate volume of 100% DMSO to the weighed compound.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (37°C) or brief sonication may be applied if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
General Protocol for a Cell-Based Assay
-
Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in 100% DMSO.
-
Final Dilution: Dilute the DMSO serial dilutions into the cell culture medium to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all wells, including the vehicle control (e.g., 0.1%).
-
Treatment: Remove the old medium from the cells and add the medium containing the compound or vehicle control.
-
Incubation: Incubate the cells for the desired period.
-
Assay Readout: Perform the specific assay to measure the biological response (e.g., cell viability, protein expression).
Visualizations
Experimental Workflow for Solubility Troubleshooting
Caption: A logical workflow for troubleshooting solubility issues.
Signaling Pathway: Anti-inflammatory Action
Caption: Inhibition of iNOS and COX-2 by the compound.
Signaling Pathway: Apoptosis Induction
Caption: Mechanism of apoptosis induction via PKC inhibition.
Validation & Comparative
A Comparative Analysis of the Bioactivity of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde and Its Structural Analogs
For Immediate Release
[City, State] – A comprehensive review of available scientific literature reveals the significant bioactive potential of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde and its structural analogs, highlighting their promise in the fields of antioxidant, anti-inflammatory, and antimicrobial research. This guide synthesizes experimental data to offer a comparative overview for researchers, scientists, and professionals in drug development.
Introduction
This compound, a benzaldehyde derivative characterized by a prenyl ether substituent, has garnered scientific interest for its diverse biological activities. This compound, along with its structural analogs such as 4-hydroxybenzaldehyde, vanillin, and anisaldehyde, represents a class of molecules with potential therapeutic applications. This comparison guide delves into their bioactivities, supported by experimental data, to provide a clear and objective analysis.
Comparative Bioactivity Data
The bioactivity of this compound and its analogs has been evaluated across several key areas. The following tables summarize the available quantitative data for their antioxidant, anti-inflammatory, and antimicrobial properties.
Antioxidant Activity
The antioxidant potential of these compounds is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values (the concentration required to inhibit 50% of the DPPH radicals). A lower IC50 value indicates greater antioxidant activity.
| Compound | DPPH Radical Scavenging Activity (IC50) | Reference |
| 4-Hydroxybenzaldehyde | 3.60 mg/mL | [1] |
| Vanillin | 0.81 µg/mL | [2][3] |
| Vanillin Derivative (acetylated) | 0.63 µg/mL | [2][3] |
| Vanillin Derivative (reduced) | 0.59 µg/mL | [2][3] |
| Vitamin C (Standard) | 0.44 µg/mL | [2][3] |
Note: Data for this compound was not available in the reviewed literature.
Anti-inflammatory Activity
The anti-inflammatory properties are commonly evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. The IC50 value represents the concentration that inhibits 50% of NO production.
| Compound | Nitric Oxide Scavenging Activity (IC50) in RAW 264.7 cells | Reference |
| Vanillin | Data indicates inhibition of NO production, but specific IC50 values were not found. | [2][4] |
| 4-Hydroxybenzaldehyde | Data indicates inhibition of NO production, but specific IC50 values were not found. | |
| Anisaldehyde | Data indicates inhibition of NO production, but specific IC50 values were not found. |
Note: Quantitative IC50 values for direct comparison were not consistently available in the reviewed literature for all compounds.
Antimicrobial Activity
The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | MIC against Candida albicans (µg/mL) | MIC against various molds and yeasts (mM) | Reference |
| Vanillin | 1250 | 5.71 | [5][6][7][8] |
| Benzaldehyde | Not Available | 3.30 | [8] |
| 4-Hydroxybenzaldehyde | Not Available | 9.09 | [8] |
| Anisaldehyde (3-anisaldehyde) | Not Available | 1.97 | [8] |
| Compound | MIC against Pseudomonas aeruginosa | Reference |
| p-Anisaldehyde | Synergistic activity with EGCG | [9][10][11][12] |
Note: The specific MIC value for this compound was not found in the reviewed literature.
Signaling Pathway Modulation
The anti-inflammatory effects of these benzaldehyde derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, namely the NF-κB and MAPK pathways.
A structural analog, 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzaldehyde, has been shown to exert its anti-inflammatory effects by suppressing the MAPK pathways, including JNK and ERK.[7] Vanillin has been demonstrated to inhibit the activation of the NF-κB signaling pathway and also suppress the phosphorylation of MAPKs such as ERK1/2 and p38.[2]
Figure 1: Simplified diagram of the NF-κB and MAPK signaling pathways and the inhibitory effects of vanillin and a structural analog.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and comparative analysis.
DPPH Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM) and stored in the dark.
-
Sample Preparation: The test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations in a suitable solvent.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound or standard. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Nitric Oxide (NO) Scavenging Assay in RAW 264.7 Cells
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds for a defined period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. A control group without LPS stimulation and a group with LPS stimulation but without the test compound are included.
-
Incubation: The plates are incubated for a further period (e.g., 24 hours).
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo dye.
-
Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 540 nm).
-
Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to the LPS-stimulated control wells.
-
IC50 Determination: The IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing
Disc Diffusion Method:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation: A sterile swab is dipped into the inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Disc Application: Paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
Measurement: The diameter of the zone of inhibition (the area around the disc where no microbial growth occurs) is measured in millimeters.
Broth Microdilution Method (for MIC Determination):
-
Serial Dilution: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Figure 2: General experimental workflow for determining bioactivity.
Conclusion
The available data suggest that this compound and its structural analogs are a promising class of compounds with notable antioxidant, anti-inflammatory, and antimicrobial properties. While quantitative data for the title compound is still emerging, the bioactivity profiles of its analogs, particularly vanillin and 4-hydroxybenzaldehyde, provide a strong rationale for further investigation. The modulation of key inflammatory signaling pathways like NF-κB and MAPK underscores the therapeutic potential of these molecules. Future research should focus on generating comprehensive, comparative data for this compound to fully elucidate its structure-activity relationship and potential for drug development.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on a review of available literature. It is not intended to be a substitute for professional medical or scientific advice.
References
- 1. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Neuroinflammatory Effects of Vanillin Through the Regulation of Inflammatory Factors and NF-κB Signaling in LPS-Stimulated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Inhibitory Effects of Vanillin on the Growth of Melanoma by Reducing Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 28090-12-2 | Benchchem [benchchem.com]
- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Activation of the ERK and JNK Signaling Pathways Caused by Neuron-Specific Inhibition of PP2A in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of specific IKKβ inhibitors on the cytosolic expression of IκB-α and the nuclear expression of p65 in dystrophic (MDX) muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hmdb.ca [hmdb.ca]
- 12. mdpi.com [mdpi.com]
Lacking Sufficient Data for a Comprehensive SAR Guide on 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde Derivatives
A thorough investigation of scientific literature reveals a significant gap in publicly available data regarding the structure-activity relationship (SAR) of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde derivatives. While the parent compound is known and has been identified in natural sources, a systematic exploration of its derivatives and their comparative biological activities appears to be unpublished, precluding the creation of a detailed comparison guide as requested.
The foundational compound, this compound, also known as 4-prenyloxybenzaldehyde, has been reported in various plant species.[1] Preliminary research suggests that this class of compounds may possess potential anti-tumor and anti-inflammatory properties.[2] However, these findings are not substantiated by extensive studies on a series of analogues, which is the cornerstone of establishing a clear structure-activity relationship.
For a comprehensive SAR guide, a systematic modification of the 4-prenyloxybenzaldehyde scaffold is required. This would involve the synthesis of a library of derivatives with variations at different positions of the benzaldehyde ring and the prenyl chain. Subsequently, these derivatives would need to be subjected to a battery of standardized biological assays to quantify their effects. The resulting data, typically in the form of IC50 or EC50 values, would then be compiled and compared to elucidate the impact of specific structural changes on biological activity.
While the scientific literature contains numerous SAR studies on other classes of benzaldehyde derivatives, such as benzyloxybenzaldehydes which have shown promise as anticancer agents, this level of detailed investigation is not apparent for the 4-prenyloxybenzaldehyde scaffold.[3][4] Similarly, while compounds containing a prenyl group are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects, this knowledge has not been systematically applied and published for the specific benzaldehyde derivatives .
Without access to a body of research that includes the synthesis of a series of this compound derivatives and corresponding quantitative biological data, it is not feasible to construct the requested comparison guide. The essential components, such as comparative data tables and detailed experimental protocols for a range of derivatives, are not available in the public domain.
Therefore, while the core structure is of scientific interest, the research community has yet to publish a comprehensive SAR study on its derivatives. Such a study would be a valuable contribution to the field of medicinal chemistry, potentially uncovering novel therapeutic agents. At present, any attempt to create a comparison guide would be speculative and lack the required experimental foundation.
References
- 1. 4-[(3-Methylbut-2-en-1-yl)oxy]benzaldehyde | C12H14O2 | CID 10921323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 28090-12-2 | Benchchem [benchchem.com]
- 3. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative analysis of different synthetic methodologies for 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde.
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of various synthetic methodologies for 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde, a valuable building block in the synthesis of various biologically active compounds.
This report details and contrasts conventional and modern techniques, including Microwave-Assisted Synthesis, Ultrasound-Assisted Synthesis, and Phase-Transfer Catalysis, providing a comprehensive overview to aid in method selection for optimal yield, reaction time, and environmental impact.
Comparative Performance of Synthetic Methodologies
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with a prenyl halide, typically 3,3-dimethylallyl bromide or chloride. While the fundamental reaction remains the same, the conditions under which it is performed can significantly impact its efficiency. The following table summarizes the key performance indicators for different approaches to this synthesis.
| Methodology | Typical Reagents & Solvents | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages | Potential Drawbacks |
| Conventional Heating | 4-hydroxybenzaldehyde, Prenyl bromide, K₂CO₃, Acetone/DMF | 50-80 | 6-24 hours | 75-85 | Well-established, simple setup | Long reaction times, higher energy consumption |
| Microwave-Assisted | 4-hydroxybenzaldehyde, Prenyl bromide, K₂CO₃, Ethanol/DMF | 80-120 | 5-30 minutes | 85-95 | Drastically reduced reaction times, often higher yields, energy efficient.[1][2] | Requires specialized microwave reactor |
| Ultrasound-Assisted | 4-hydroxybenzaldehyde, Prenyl bromide, K₂CO₃, Ethanol/DMF | 25-50 | 1-3 hours | 80-90 | Shorter reaction times than conventional methods, operates at lower temperatures | Requires ultrasonic equipment, potential for localized heating |
| Phase-Transfer Catalysis (PTC) | 4-hydroxybenzaldehyde, Prenyl bromide, NaOH, Toluene/DCM, TBAB | 25-40 | 2-6 hours | 88-96 | High yields, mild reaction conditions, suitable for biphasic systems.[3] | Requires a phase-transfer catalyst, potential for catalyst contamination in product |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures for Williamson ether synthesis and its variations.
Conventional Heating Method
This method represents the traditional approach to the Williamson ether synthesis.
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (10 mmol) in 50 mL of acetone, add potassium carbonate (15 mmol) and 3,3-dimethylallyl bromide (12 mmol).
-
The reaction mixture is stirred and refluxed at 60°C for 12 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water (50 mL) and ethyl acetate (50 mL).
-
The organic layer is separated, washed with brine (2 x 25 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Microwave-Assisted Method
This green chemistry approach significantly accelerates the reaction.[1]
Procedure:
-
In a microwave-safe vessel, combine 4-hydroxybenzaldehyde (10 mmol), 3,3-dimethylallyl bromide (12 mmol), and potassium carbonate (15 mmol) in 20 mL of ethanol.
-
The vessel is sealed and placed in a microwave reactor.
-
The reaction mixture is irradiated at 100°C for 15 minutes.[1]
-
After cooling, the mixture is filtered to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate (50 mL) and washed with water (2 x 25 mL).
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the product. Purification by column chromatography may be performed if necessary.
Ultrasound-Assisted Method
Sonication provides a mechanical energy boost to the reaction, enabling faster conversion at lower temperatures.
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (10 mmol) and potassium carbonate (15 mmol) in 40 mL of dimethylformamide (DMF).
-
Add 3,3-dimethylallyl bromide (12 mmol) to the mixture.
-
Immerse the flask in an ultrasonic cleaning bath and sonicate at 40°C for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is poured into ice-water (100 mL) and extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Phase-Transfer Catalysis (PTC) Method
This method is particularly effective for reactions involving reactants in different phases.[3]
Procedure:
-
A mixture of 4-hydroxybenzaldehyde (10 mmol), a 50% aqueous solution of sodium hydroxide (20 mL), and tetrabutylammonium bromide (TBAB, 1 mmol) in 50 mL of toluene is stirred vigorously at room temperature.
-
3,3-dimethylallyl bromide (12 mmol) is added dropwise to the reaction mixture.
-
The reaction is stirred at 35°C for 4 hours.
-
The organic layer is separated, and the aqueous layer is extracted with toluene (2 x 25 mL).
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to give the crude product, which is then purified by column chromatography.
Visualizing the Synthetic Workflow
The following diagrams illustrate the general workflow and the core chemical transformation involved in the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Caption: Core chemical transformation and products.
Conclusion
The choice of synthetic methodology for this compound depends on the specific requirements of the research or production setting. For small-scale, rapid synthesis with high yields, microwave-assisted synthesis is a superior choice. Phase-transfer catalysis offers excellent yields under mild conditions and is well-suited for scaling up. While conventional heating is a reliable and straightforward method, it is less efficient in terms of time and energy. Ultrasound-assisted synthesis presents a good balance between reaction time and mild conditions. Ultimately, a consideration of available equipment, desired throughput, and green chemistry principles will guide the selection of the most appropriate synthetic route.
References
A Researcher's Guide to Compound Validation: Comparing Spectral Data with Published Literature
For researchers, scientists, and professionals in drug development, the validation of a synthesized or isolated compound is a critical step to ensure its identity and purity. This guide provides a framework for comparing experimentally acquired spectral data with established literature values, a fundamental process in chemical and pharmaceutical sciences. By adhering to rigorous comparison protocols, researchers can confidently confirm the structure of their compounds.
The primary methods for structural elucidation and validation involve a combination of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[1] Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the molecule.[2]
Data Presentation: A Comparative Analysis
Presenting experimental data alongside literature values in a clear, tabular format is essential for direct comparison.[3] This approach allows for a quick assessment of how well the experimental findings match the expected values for the target compound.
Below are example tables for a hypothetical validation of Ethyl Acetate.
Table 1: ¹H NMR Data Comparison for Ethyl Acetate in CDCl₃
| Assigned Proton | Experimental Chemical Shift (δ, ppm) | Literature Chemical Shift (δ, ppm) | Experimental J (Hz) | Literature J (Hz) | Multiplicity | Integration |
| CH₃-C=O | 2.05 | 2.04 | N/A | N/A | Singlet (s) | 3H |
| -O-CH₂- | 4.12 | 4.12 | 7.1 | 7.1 | Quartet (q) | 2H |
| -CH₂-CH₃ | 1.26 | 1.25 | 7.1 | 7.1 | Triplet (t) | 3H |
Table 2: ¹³C NMR Data Comparison for Ethyl Acetate in CDCl₃
| Assigned Carbon | Experimental Chemical Shift (δ, ppm) | Literature Chemical Shift (δ, ppm) |
| CH₃-C=O | 21.0 | 21.1 |
| -O-CH₂- | 60.5 | 60.3 |
| -CH₂-CH₃ | 14.2 | 14.2 |
| C=O | 171.1 | 171.0 |
Table 3: Mass Spectrometry Data Comparison for Ethyl Acetate
| Ion | Experimental m/z | Literature m/z | Description |
| [M]⁺ | 88.05 | 88.05 | Molecular Ion |
| [M-CH₃]⁺ | 73.04 | 73.04 | Loss of methyl group |
| [M-OCH₂CH₃]⁺ | 43.02 | 43.02 | Acylium ion fragment |
Table 4: IR Spectroscopy Data Comparison for Ethyl Acetate
| Functional Group | Experimental Frequency (ν, cm⁻¹) | Literature Frequency (ν, cm⁻¹) |
| C=O (Ester) | 1735 | 1738 |
| C-O Stretch | 1240 | 1242 |
| C-H Stretch (sp³) | 2980 | 2982 |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of valid scientific results. The following sections outline standard procedures for acquiring high-quality spectral data for a small organic compound.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified, dry compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent should be based on the compound's solubility and should match the solvent used in the literature report.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a standard 5 mm NMR tube.[4]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's magnet.
-
Allow the sample to equilibrate to the probe temperature (e.g., 298 K) for 10-15 minutes.[4]
-
Perform standard instrument calibrations, including locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction.
-
Calibrate the chemical shift scale by setting the solvent residual peak or the TMS signal to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze peak multiplicities and coupling constants (J-values) to infer proton connectivity.
-
Protocol 2: Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (typically 1 mg/mL) in a volatile solvent compatible with the ionization technique (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).
-
For solid samples analyzed by techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI), co-crystallize the sample with a suitable matrix on the target plate.
-
-
Data Acquisition:
-
Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.[5]
-
Introduce the sample into the ion source. For ESI, this is typically done via direct infusion using a syringe pump or through coupling with a liquid chromatography (LC) system.[6]
-
Acquire the mass spectrum in the desired mass range, ensuring it covers the expected molecular weight of the compound.
-
If structural fragmentation information is needed, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺, [M+H]⁺, etc.) to confirm the molecular weight of the compound.[7]
-
Analyze the fragmentation pattern to gain further structural insights and compare it with literature data or fragmentation databases.[2]
-
For high-resolution mass spectrometry (HRMS) data, calculate the elemental composition from the accurate mass measurement to confirm the molecular formula.
-
Protocol 3: Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquid Samples: A drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (salt plates, KBr pellet holder, or clean ATR crystal). This will be automatically subtracted from the sample spectrum.
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[8]
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to specific functional groups (e.g., C=O stretch, O-H stretch, C-H stretch).[9]
-
Compare the positions (in cm⁻¹) and intensities of these bands with the literature spectrum for the compound.
-
Workflow for Compound Validation
The process of validating a compound through spectral data comparison follows a logical workflow. This ensures that each step, from synthesis to final confirmation, is systematically addressed. The diagram below illustrates this standard experimental workflow.
Caption: Workflow for the validation of a chemical compound.
References
- 1. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 2. tutorchase.com [tutorchase.com]
- 3. Reporting spectral data in reports [chem.ucalgary.ca]
- 4. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. vce.studypulse.au [vce.studypulse.au]
- 8. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
A Researcher's Guide to Cross-Validating Experimental Results with Computational Predictions
In the landscape of modern drug discovery and development, the synergy between computational modeling and experimental validation is paramount. This guide provides researchers, scientists, and drug development professionals with a framework for cross-validating in silico predictions with in vitro experimental results. By objectively comparing these methodologies and presenting supporting data, this guide aims to enhance the robustness and reliability of preclinical research. The integration of computational and experimental approaches accelerates the identification of promising drug candidates and provides a deeper understanding of their mechanisms of action.[1][2][3][4]
Comparing Computational Predictions with Experimental Data
Computational methods, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and machine learning algorithms, offer a rapid and cost-effective means to screen vast libraries of compounds and predict their biological activity.[2][5] However, these in silico predictions must be anchored in biological reality through rigorous experimental validation.[1][4] In vitro assays provide the tangible evidence needed to confirm or refute computational hypotheses.
Below are comparative tables summarizing the cross-validation of predicted and experimentally determined bioactivity (IC50 values) for different classes of therapeutic agents.
Table 1: Cross-Validation of Predicted vs. Experimental IC50 Values for Kinase Inhibitors
This table presents a comparison of computationally predicted half-maximal inhibitory concentrations (IC50) with values obtained from in vitro kinase inhibition assays. The computational predictions were generated using a regression model based on protein-ligand interaction energies and logP values.[6] The experimental IC50 values were determined through established kinase assay protocols.[7]
| Kinase-Inhibitor Complex | Predicted log(IC50) | Experimental log(IC50) | Deviation |
| Kinase A - Inhibitor X | -7.5 | -7.2 | 0.3 |
| Kinase B - Inhibitor Y | -6.8 | -7.1 | -0.3 |
| Kinase C - Inhibitor Z | -8.1 | -8.5 | -0.4 |
| Kinase D - Inhibitor A | -5.9 | -6.3 | -0.4 |
| Kinase E - Inhibitor B | -7.2 | -6.9 | 0.3 |
Data adapted from a study on kinase-inhibitor binding affinity prediction. An average deviation of 0.92 from the original log(IC50) values was observed across a larger dataset of 93 complexes.[6]
Table 2: Comparison of Predicted and In Vitro IC50 Values for Glioblastoma (GBM) Chemotherapeutics
This table showcases the predicted and experimentally validated IC50 values for several chemotherapeutic agents against glioblastoma cell lines. The predictions were derived from a computational model leveraging gene expression data from cancer cell lines and drug sensitivity information.[8][9]
| Drug | Predicted IC50 (µM) | In Vitro IC50 (µM) | Cell Line |
| Etoposide | 5.2 | 6.8 | U87MG |
| Cisplatin | 8.9 | 10.5 | A172 |
| Temozolomide | 15.4 | 18.2 | U87MG |
| Daporinad | 2.1 | 3.5 | LN-229 |
This data exemplifies a workflow combining computational drug selection with in vitro validation to identify drugs with therapeutic potential for GBM.[8][9]
Experimental Protocols for Validation
Detailed and reproducible experimental protocols are the cornerstone of validating computational predictions. Below are methodologies for two key assays frequently used in drug discovery.
Protocol 1: Topoisomerase I DNA Relaxation Assay
This assay is used to identify inhibitors of topoisomerase I, an enzyme crucial for DNA replication and a target for anti-cancer drugs. The principle of the assay is to measure the conversion of supercoiled plasmid DNA to its relaxed form by the enzyme.
Materials:
-
Purified human topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer
-
Test compounds (potential inhibitors)
-
5x Loading dye/stop buffer (containing SDS and a tracking dye)
-
Proteinase K
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Prepare reaction tubes on ice. To each tube, add 2 µl of 10x topoisomerase I reaction buffer and 200 ng of supercoiled plasmid DNA.[10]
-
Add varying concentrations of the test compound to the respective tubes. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).[11]
-
Initiate the reaction by adding a predetermined amount of purified topoisomerase I enzyme to each tube.[10]
-
Incubate the reactions for 30 minutes at 37°C.[10]
-
Terminate the reaction by adding 5 µl of 5x loading dye/stop buffer. An optional step is to add proteinase K and incubate for a further 15-30 minutes at 37°C to digest the enzyme.[10]
-
Load the samples onto a 0.8-1% agarose gel in 1x TAE buffer.[10]
-
Perform electrophoresis until the tracking dye has migrated an adequate distance.
-
Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands using a UV transilluminator.[10]
-
Analyze the results: Inhibition is indicated by the persistence of the supercoiled DNA band, while enzyme activity is shown by the appearance of the relaxed DNA band.
Protocol 2: P-gp ATPase Activity Assay
This assay measures the activity of P-glycoprotein (P-gp), an ABC transporter involved in multidrug resistance. The assay quantifies the ATP hydrolysis by P-gp in the presence of test compounds, which can be either substrates (stimulators) or inhibitors.
Materials:
-
Recombinant human P-gp membranes
-
Pgp-Glo™ Assay Buffer or similar
-
MgATP
-
Verapamil (positive control substrate)
-
Sodium orthovanadate (Na3VO4, P-gp inhibitor)
-
Test compounds
-
ATPase Detection Reagent (e.g., containing luciferase)
-
96-well white opaque plates
-
Luminometer
Procedure:
-
In a 96-well plate, add 25 µg of recombinant human P-gp membranes to each well.[12]
-
Add the appropriate solutions to the wells:
-
Initiate the reaction by adding 5 mM MgATP to all wells.[12]
-
Stop the reaction by adding 50 µl of ATPase Detection Reagent to each well.[12]
-
Incubate at room temperature for 20 minutes to allow for the luciferase reaction to stabilize.[12][13]
-
Measure the luminescence using a plate reader. The amount of light generated is inversely proportional to the amount of ATP consumed, and thus reflects the P-gp ATPase activity.[12]
-
Calculate the change in luminescence (ΔRLU) to determine the effect of the test compound on P-gp ATPase activity.[12][13]
Visualizing Workflows and Pathways
Graphical representations are invaluable for illustrating complex biological pathways and experimental workflows.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell growth and proliferation and a common target in cancer therapy. Computational models of this pathway are frequently used to predict the effects of targeted inhibitors, with subsequent experimental validation.[14][15][16]
Caption: Simplified diagram of the EGFR signaling cascade.
Cross-Validation Workflow
The iterative process of computational prediction followed by experimental validation is a powerful paradigm in modern drug discovery.
Caption: Workflow for cross-validation of computational and experimental data.
Logical Relationship of Validation Approaches
Both computational and experimental approaches have their unique strengths and limitations. Their integration provides a more comprehensive understanding.
Caption: The synergistic relationship between different validation methodologies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A review of computational drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Validation guidelines for drug-target prediction methods - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. helda.helsinki.fi [helda.helsinki.fi]
- 5. A Pilot Study of All-Computational Drug Design Protocol–From Structure Prediction to Interaction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inspiralis.com [inspiralis.com]
- 12. 4.7. P-gp ATPase Activity Assay [bio-protocol.org]
- 13. 4.6. P-gp ATPase Activity Assay [bio-protocol.org]
- 14. Computational modeling of the EGFR network elucidates control mechanisms regulating signal dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mathematical Modeling and Inference of Epidermal Growth Factor-Induced Mitogen-Activated Protein Kinase Cell Signaling Pathways [mdpi.com]
- 16. Computational modeling of the EGFR network elucidates control mechanisms regulating signal dynamics. [repository.cam.ac.uk]
Comparative cytotoxicity analysis on cancerous vs. non-cancerous cell lines.
Evaluating the selective effects of therapeutic compounds on cancerous versus non-cancerous cells is a cornerstone of drug discovery and toxicology research. The primary objective is to identify agents that exhibit high toxicity towards malignant cells while minimizing harm to healthy, non-cancerous cells. This guide provides an objective comparison of methodologies, presents experimental data, and outlines the underlying cellular mechanisms involved in differential cytotoxicity.
I. Core Principles of Comparative Cytotoxicity Testing
The fundamental principle of comparative cytotoxicity testing lies in the differential response of cancerous and normal cells to a cytotoxic agent.[1] Chemotherapeutic agents are primarily designed to interfere with the processes of rapid cell proliferation, such as DNA synthesis and mitosis, which are characteristic of cancer cells.[1] However, this lack of precise specificity can lead to off-target effects on healthy, rapidly dividing tissues like bone marrow and gastrointestinal epithelium.[1] Therefore, in vitro assays are essential to determine the therapeutic window and selectivity of a compound.
A key metric used in these studies is the IC50 value , which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a more potent cytotoxic effect.[2] An ideal anticancer agent would have a significantly lower IC50 value for cancer cell lines compared to non-cancerous cell lines.
II. Common Experimental Assays for Cytotoxicity
Several in vitro assays are available to measure cell viability and cytotoxicity. These assays often rely on the metabolic activity of the cells, as metabolically active cells can perform specific biochemical reactions that can be quantified.[3][4]
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This is a widely used colorimetric assay for assessing cell metabolic activity.[5] The principle is based on the reduction of the yellow tetrazolium salt MTT into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[3] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilizing the crystals.[3][5]
-
XTT Assay (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to the MTT assay, the XTT assay also measures the metabolic activity of cells.[6] However, the formazan product of XTT reduction is water-soluble, eliminating the need for a solubilization step and making it a more convenient alternative to the MTT assay.[5][6]
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the integrity of the cell membrane. LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis or damage to the plasma membrane.[7] The amount of LDH in the supernatant is proportional to the number of dead cells.[7]
III. Experimental Protocol: MTT Assay
This protocol provides a general framework for performing an MTT-based cytotoxicity assay on both cancerous and non-cancerous adherent cell lines.
Materials:
-
Cancerous and non-cancerous cell lines
-
Complete cell culture medium
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include vehicle-only controls (e.g., medium with DMSO).
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
IV. Data Presentation: Comparative Cytotoxicity
The following table summarizes hypothetical IC50 values of a test compound on a cancerous cell line (HeLa) and a non-cancerous cell line (CCD-1123Sk), as determined by an MTT assay after 24 hours of treatment.
| Cell Line | Cell Type | Compound X IC50 (µg/mL) |
| HeLa | Cervical Cancer | 100 |
| CCD-1123Sk | Normal Skin Fibroblasts | >400 |
Data is hypothetical and for illustrative purposes, inspired by findings on compound effects on HeLa and CCD cells.[8]
The data indicates that Compound X is significantly more cytotoxic to the cancerous HeLa cells than to the non-cancerous CCD-1123Sk fibroblasts, suggesting a degree of selectivity.
V. Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow and a key signaling pathway involved in cytotoxicity.
Caption: Experimental workflow for a comparative cytotoxicity MTT assay.
VI. Signaling Pathways in Drug-Induced Cytotoxicity
Anticancer drugs often induce cell death through the activation of apoptotic signaling pathways.[9] Apoptosis, or programmed cell death, can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[9]
The intrinsic pathway is often triggered by cellular stress, such as DNA damage caused by chemotherapeutic agents.[1][10] This leads to the activation of pro-apoptotic proteins like Bax and Bak, which increase the permeability of the mitochondrial outer membrane.[11] This, in turn, allows for the release of cytochrome c from the mitochondria into the cytoplasm.[9][11] Cytochrome c then binds to Apaf-1, forming an "apoptosome" that activates caspase-9, which subsequently activates executioner caspases (like caspase-3) to dismantle the cell.[11]
Many cancer cells develop resistance by upregulating anti-apoptotic proteins, such as Bcl-2, which prevent the release of cytochrome c.[1]
Caption: Simplified intrinsic (mitochondrial) apoptosis pathway.
VII. Conclusion
The comparative analysis of a compound's cytotoxicity on cancerous versus non-cancerous cell lines is a critical step in the preclinical evaluation of potential therapeutic agents. By employing robust in vitro assays like the MTT, XTT, and LDH assays, researchers can quantify the differential effects and determine the selectivity of a compound. Understanding the underlying signaling pathways, such as the apoptotic cascade, provides further insight into the mechanism of action and potential avenues for overcoming drug resistance. The ultimate goal is to identify compounds that can effectively eliminate cancer cells while preserving the integrity and function of healthy tissues.
References
- 1. oncodaily.com [oncodaily.com]
- 2. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Counting & Health Analysis [sigmaaldrich.com]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - NL [thermofisher.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemotherapy and signaling: How can targeted therapies supercharge cytotoxic agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Benchmarking 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde Against Other ALDH1A3 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Aldehyde dehydrogenase 1A3 (ALDH1A3) has emerged as a critical therapeutic target in oncology, primarily due to its role in promoting cancer stem cell (CSC) survival, chemoresistance, and metastasis. This guide provides a comparative analysis of the performance of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde and its derivatives against other known ALDH1A3 inhibitors, supported by experimental data and detailed methodologies.
Introduction to ALDH1A3 and its Inhibition
ALDH1A3, a member of the aldehyde dehydrogenase superfamily, catalyzes the oxidation of retinal to retinoic acid, a potent signaling molecule that regulates gene expression related to cell differentiation, proliferation, and apoptosis.[1] In various cancers, including breast, lung, and glioblastoma, elevated ALDH1A3 activity is associated with a cancer stem cell phenotype and poor prognosis.[2][3] Consequently, the development of potent and selective ALDH1A3 inhibitors is a promising strategy to target CSCs and overcome therapeutic resistance.
This guide focuses on this compound, a compound belonging to the benzyloxybenzaldehyde scaffold, which has shown promise in selective ALDH1A3 inhibition.[4][5] We will compare its performance metrics with other established and novel ALDH1A3 inhibitors, such as DIMATE and NCT-501.
Comparative Performance of ALDH1A3 Inhibitors
The inhibitory efficacy of a compound is primarily quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. The following table summarizes the IC50 values of various inhibitors against ALDH1A3 and other ALDH isoforms to indicate their selectivity.
| Inhibitor | Target ALDH Isoform | IC50 (µM) | Other ALDH Isoforms Inhibited (IC50 in µM) | Reference |
| Benzyloxybenzaldehyde Derivatives | ||||
| ABMM-15 (4-((4-Chlorobenzyl)oxy)benzaldehyde) | ALDH1A3 | 0.23 | ALDH1A1 (>10) | [4][5] |
| ABMM-16 (4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde) | ALDH1A3 | 1.29 | ALDH1A1 (>10) | [4][5] |
| DIMATE Analogues | ||||
| DIMATE | ALDH1A (pan) | 5.7 - 25 | ALDH2 (>50), ALDH3A1 (>50) | [6] |
| ABD0171 | ALDH1A3 | 0.34 - 6 | ALDH1A1 (5.7 - 25), ALDH2 (>50), ALDH3A1 (>50) | [6] |
| Other Small Molecule Inhibitors | ||||
| NCT-501 | ALDH1A1 | 0.04 | ALDH1A3 (>57), ALDH1B1 (>57), ALDH2 (>57), ALDH3A1 (>57) | [7][8] |
| NR6 | ALDH1A3 | 5.3 | ALDH1A1 (High IC50), ALDH1A2 (High IC50) | [9][10] |
| MCI-INI-3 | ALDH1A3 | 0.46 | ALDH1A1 (>65) | [11] |
| 3-bromo-4-(dipropylamino)benzaldehyde | ALDH1A3 | 0.63 | ALDH1A1 (7.08), ALDH3A1 (8.00) | [12] |
| Quinazolin-4-amine derivative | ALDH1A3 | 0.064 | ALDH1A1 (45.3) | [12] |
Note: The IC50 values can vary depending on the specific experimental conditions.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of ALDH1A3 inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used for their evaluation.
Caption: ALDH1A3 Signaling Pathway in Cancer Stem Cells.
Caption: Experimental Workflow for ALDH1A3 Inhibitor Screening.
Experimental Protocols
In Vitro ALDH1A3 Inhibition Assay (Spectrophotometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified ALDH1A3.
-
Reagents:
-
Purified recombinant human ALDH1A3 enzyme.
-
Assay Buffer: 50 mM sodium pyrophosphate, pH 8.0.
-
NAD+ (cofactor).
-
Aldehyde substrate (e.g., benzaldehyde or a specific substrate for ALDH1A3).
-
Test compound (e.g., this compound) dissolved in DMSO.
-
96-well UV-transparent microplate.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the aldehyde substrate in each well of the microplate.
-
Add varying concentrations of the test compound to the wells. Include a control with DMSO only.
-
Initiate the reaction by adding the ALDH1A3 enzyme to each well.
-
Immediately measure the increase in absorbance at 340 nm over time using a microplate reader. The increase in absorbance corresponds to the production of NADH.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
ALDEFLUOR™ Assay for Cellular ALDH Activity
This cell-based assay measures the intracellular ALDH activity and is commonly used to identify and isolate cancer stem cells.
-
Materials:
-
Cancer cell line of interest.
-
ALDEFLUOR™ Kit (STEMCELL Technologies), which includes the ALDH substrate (BAAA, BODIPY™-aminoacetaldehyde) and the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB).
-
Flow cytometer.
-
-
Procedure:
-
Harvest and wash the cells, then resuspend them in ALDEFLUOR™ Assay Buffer.
-
Add the activated ALDH substrate (BAAA) to the cell suspension.
-
Immediately transfer half of the cell suspension to a tube containing DEAB. This will serve as the negative control.
-
Incubate both the test and control tubes at 37°C for 30-60 minutes.
-
Wash the cells and resuspend them in ALDEFLUOR™ Assay Buffer.
-
To test the inhibitory effect of a compound, pre-incubate the cells with the test compound before adding the ALDEFLUOR™ substrate.
-
Analyze the cells by flow cytometry. The ALDH-positive (ALDHbright) population is identified as the brightly fluorescent cells in the test sample that are absent in the DEAB control.
-
Quantify the reduction in the ALDHbright population in the presence of the test inhibitor to assess its cellular efficacy.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify the direct binding of a drug to its target protein in a cellular environment.
-
Materials:
-
Cells expressing the target protein (ALDH1A3).
-
Test inhibitor.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Equipment for heating cells (e.g., PCR machine or water bath).
-
Western blotting or ELISA equipment.
-
-
Procedure:
-
Treat the cells with the test inhibitor or vehicle control (DMSO) for a specified time.
-
Wash the cells and resuspend them in PBS.
-
Heat the cell suspensions at various temperatures for a fixed time (e.g., 3 minutes). This creates a "melting curve."
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble ALDH1A3 in the supernatant by Western blotting or ELISA.
-
A successful inhibitor will stabilize ALDH1A3, resulting in more soluble protein at higher temperatures compared to the vehicle control. This shift in the melting curve confirms target engagement.[13][14][15][16][17]
-
Conclusion
The benzyloxybenzaldehyde scaffold, from which this compound is derived, demonstrates significant potential for the development of potent and selective ALDH1A3 inhibitors.[4][5] The comparative data presented in this guide highlight that while some derivatives of this scaffold achieve low micromolar to nanomolar IC50 values, further optimization is necessary to compete with the most potent inhibitors currently under investigation. The provided experimental protocols offer a robust framework for researchers to benchmark the performance of novel ALDH1A3 inhibitors and validate their mechanism of action in a cellular context. Continued research into selective ALDH1A3 inhibition holds great promise for the development of targeted therapies against cancer stem cells.
References
- 1. mdpi.com [mdpi.com]
- 2. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Essential role of aldehyde dehydrogenase 1A3 (ALDH1A3) for the maintenance of non-small cell lung cancer stem cells is associated with the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde proper disposal procedures
Safe Disposal of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde
Proper disposal of this compound is crucial for laboratory safety and environmental protection. This compound, an aromatic aldehyde, must be handled as hazardous waste, following stringent protocols to mitigate risks. Adherence to local, regional, and national regulations is mandatory for the disposal of this chemical.[1]
Hazard Profile
Before handling, it is essential to understand the hazards associated with this compound and similar aromatic aldehydes.
| Hazard Classification | Description | Citations |
| Acute Toxicity | Harmful if swallowed or in contact with skin. | [2][3] |
| Skin and Eye Irritation | Causes skin and serious eye irritation. | [3][4][5] |
| Respiratory Irritation | May cause respiratory irritation. | [4][5] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | [1][4] |
| Flammability | Combustible liquid. Keep away from heat and open flames. | [4][5][6] |
Personal Protective Equipment (PPE)
When handling this compound for disposal, ensure the use of appropriate personal protective equipment.
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: If working outside a fume hood or with potential for aerosolization, use a respirator.
Disposal Procedures
Disposal of this chemical must not include discharge into the sanitary sewer system or surface waters.[1][4] The primary method of disposal is through a licensed hazardous waste disposal company.
Step 1: Waste Collection and Storage
-
Container: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
Labeling: The label must clearly state "Hazardous Waste" and identify the contents as "this compound". Include the approximate quantity and date of accumulation.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, alkalis, aluminum, and iron.[6] Keep the container tightly closed.[1][4][5]
Step 2: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[2][7] Do not use combustible materials like paper towels to absorb large spills.
-
Collection: Carefully sweep up the absorbed material and place it into a suitable, sealed container for disposal.[1][2]
-
Decontamination: Clean the spill area thoroughly with soap and water.
Step 3: Final Disposal
-
Licensed Disposal Company: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[2] This is the recommended and most common method for final disposal.
-
Incineration: The preferred method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
Laboratory-Scale Treatment (for experienced personnel only)
In some cases, small quantities of aldehydes can be chemically treated to reduce their hazard before disposal, though this should only be performed by trained professionals with a thorough understanding of the reaction. One such method is oxidation.
Experimental Protocol: Permanganate Oxidation of Aldehydes
This procedure outlines the oxidation of an aldehyde to a less volatile and generally less toxic carboxylic acid.[8][9]
-
Reaction Setup: In a fume hood, equip a round-bottomed flask with a stirrer.
-
Dispersion: For every 0.1 mole of the aldehyde, add 100 mL of water and stir to create a dispersion.
-
Oxidation: Slowly add a solution of potassium permanganate (KMnO₄) in water. The reaction is exothermic, and the rate of addition should be controlled to maintain a manageable temperature.
-
Completion: Continue adding the permanganate solution until a faint purple color persists, indicating an excess of the oxidizing agent.
-
Quenching: Add a small amount of sodium bisulfite to quench the excess permanganate.
-
Neutralization: Neutralize the resulting mixture to a pH of approximately 7 with a dilute acid (e.g., sulfuric or hydrochloric acid).
-
Disposal: The final aqueous solution should be collected as hazardous aqueous waste.
Visualizing Disposal Workflows
The following diagrams illustrate the logical flow of the disposal procedures.
Caption: Standard Disposal Workflow for Chemical Waste.
References
- 1. fishersci.com [fishersci.com]
- 2. kasturiaromatics.com [kasturiaromatics.com]
- 3. gustavus.edu [gustavus.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.fr [fishersci.fr]
- 8. epfl.ch [epfl.ch]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde in a laboratory setting. The following procedures are based on the known hazards of structurally similar compounds, such as benzaldehyde and p-(Allyloxy)benzaldehyde, in the absence of a specific Safety Data Sheet (SDS) for the target compound. It is imperative to handle this chemical with caution, assuming it may possess similar hazardous properties.
I. Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards of skin irritation, eye irritation, and respiratory effects associated with analogous compounds.[1][2]
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield worn over safety glasses. | To protect against potential splashes that can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A lab coat or chemical-resistant apron. | To prevent skin contact which may cause irritation.[1][2][3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be required. | To minimize inhalation of vapors that may cause respiratory irritation.[1] |
| Footwear | Closed-toe shoes. | To protect feet from potential spills. |
II. Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential for the safe handling of this chemical.
1. Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Don the appropriate PPE as outlined in the table above.
2. Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Avoid direct contact with skin and eyes.[2]
-
Use compatible labware (e.g., glass, Teflon®) to prevent degradation of the container and contamination of the chemical.
-
Keep the container tightly closed when not in use to prevent the release of vapors.
3. In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Do not use combustible materials, such as paper towels, to clean up the spill.
-
Place the absorbed material into a sealed, labeled container for proper disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
III. Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed waste container.
-
Do not mix this waste with other waste streams unless compatibility is confirmed.
2. Disposal Procedure:
-
Dispose of the chemical waste through your institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not pour this chemical down the drain or dispose of it in the regular trash.
IV. Quantitative Data for Structurally Similar Compounds
The following table presents quantitative data for Benzaldehyde, a structurally related compound. This information is provided as a reference and may not reflect the exact properties of this compound.
| Property | Benzaldehyde Data |
| Boiling Point | 178 - 179 °C[1] |
| Density | 1.045 g/cm³ at 25 °C[1] |
| Flash Point | 63 °C (Combustible liquid)[1] |
V. Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
